F0045(S)
説明
BenchChem offers high-quality F0045(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about F0045(S) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H15Cl2NO2 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-[(2S)-2-phenylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C17H15Cl2NO2/c18-13-6-7-14(15(19)10-13)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2/t16-/m1/s1 |
InChIキー |
GMCUGOLAHOHCSS-MRXNPFEDSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the F0045(S) Binding Site on the Influenza Hemagglutinin Stem
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding site of the small molecule inhibitor F0045(S) on the hemagglutinin (HA) stem of the influenza virus. F0045(S) represents a promising class of antiviral compounds that target the highly conserved stem region of HA, offering the potential for broad-spectrum activity against various influenza A virus strains. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this interaction, providing a valuable resource for researchers in virology and antiviral drug development.
The F0045(S) Binding Site: A Conserved Pocket in the HA Stem
F0045(S) is a potent small molecule inhibitor that targets the highly conserved stem region of influenza A hemagglutinin.[1][2] Structural studies have revealed that F0045(S) binds to a hydrophobic cavity at the interface of the HA1 and HA2 subunits.[3] This binding site is analogous to the epitope recognized by some broadly neutralizing antibodies (bnAbs), highlighting its importance as a target for antiviral intervention.[2][4]
The precise location of the F0045(S) binding pocket is within the fusion machinery of the HA protein. By occupying this site, F0045(S) is thought to inhibit the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, a critical step in the viral entry process.
Molecular Interactions:
The interaction between F0045(S) and the HA stem is characterized by a series of polar and non-polar interactions. X-ray crystallography of F0045(S) in complex with H1N1 HA (A/Puerto Rico/8/1934) has identified the key residues involved in binding.
Table 1: Residues of Hemagglutinin Interacting with F0045(S)
| HA Subunit | Residue | Type of Interaction |
| HA1 | His18 | CH-π interaction with the C ring of F0045(S) |
| HA1 | His38 | Hydrophobic interaction |
| HA1 | Leu42 | Hydrophobic interaction |
| HA1 | Thr318 | Hydrogen bond with the amide carbonyl of F0045(S); CH-π interaction with the A ring |
| HA2 | Asp19 | Hydrophobic interaction |
| HA2 | Trp21 | CH-π interaction with the C ring of F0045(S) |
| HA2 | Glu38 - Ile56 (Helix-A) | Hydrophobic interactions |
Source:
These interactions stabilize the binding of F0045(S) in the hydrophobic cavity, effectively locking the HA protein in its pre-fusion conformation and preventing the membrane fusion step required for viral entry.
Quantitative Data
The binding affinity and antiviral potency of F0045(S) have been quantified using various biophysical and cell-based assays.
Table 2: Binding Affinity of F0045(S) for Influenza A Hemagglutinin
| Parameter | Value | Method | Target HA |
| KD | 6.1 µM | Not Specified | Not Specified |
Source:
Table 3: In Vitro Neutralization Activity of F0045(S) against Influenza A Viruses
| Virus Strain | EC50 (µM) | Cell Line |
| H1/Beijing | 1.6 | MDCK-SIAT1 |
| H1/Cal04 | 3.9 | MDCK-SIAT1 |
| H5/A/Vietnam/1203/2004 | 22.8 | MDCK-SIAT1 |
Source:
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and activity of F0045(S).
Fluorescence Polarization (FP) Assay for High-Throughput Screening
This protocol describes a competitive fluorescence polarization assay used for the high-throughput screening of small molecule inhibitors of the HA stem. The assay is based on the displacement of a fluorescently labeled probe that binds to the HA stem.
Materials:
-
Recombinant influenza hemagglutinin (HA) trimer (e.g., H1/Puerto Rico/8/1934)
-
Fluorescently labeled probe peptide (e.g., a TAMRA-labeled peptide derived from a broadly neutralizing antibody)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100)
-
Test compounds (e.g., F0045(S)) dissolved in DMSO
-
384-well, low-volume, black, round-bottom assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Probe and HA Preparation: Prepare a working solution of the fluorescent probe and HA in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of HA that yields a significant polarization window.
-
Compound Dispensing: Dispense a small volume (e.g., 100 nL) of test compounds at various concentrations into the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known binder (if available) as a positive control.
-
Addition of HA: Add the HA solution to all wells containing the test compounds and controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to HA.
-
Addition of Fluorescent Probe: Add the fluorescent probe solution to all wells.
-
Final Incubation: Incubate the plate for a final period (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Calculate the change in fluorescence polarization for each well. The IC50 values for the test compounds are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the interaction between F0045(S) and HA.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant influenza HA trimer
-
F0045(S) at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant HA protein over the activated surface to allow for covalent immobilization via amine coupling. The target immobilization level should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in the same way but without the HA protein to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a dilution series of F0045(S) in the running buffer.
-
Inject the F0045(S) solutions over both the HA-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of F0045(S) to the immobilized HA in real-time.
-
-
Dissociation:
-
After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of F0045(S) from HA.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Microneutralization Assay
This cell-based assay determines the concentration of F0045(S) required to inhibit influenza virus infection of cultured cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (e.g., TCID50/mL)
-
F0045(S) at various concentrations
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Infection medium (serum-free medium containing TPCK-trypsin)
-
96-well cell culture plates
-
Reagents for detecting viral infection (e.g., crystal violet for CPE visualization, or antibodies for ELISA-based detection of viral proteins)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates and grow them to confluency.
-
Compound and Virus Preparation:
-
Prepare a serial dilution of F0045(S) in infection medium.
-
Dilute the influenza virus stock in infection medium to a concentration that will result in a desired level of infection (e.g., 100 TCID50 per well).
-
-
Neutralization Reaction:
-
Mix equal volumes of the diluted F0045(S) and the diluted virus in a separate 96-well plate.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C to allow the inhibitor to bind to the virus.
-
Include virus-only wells (positive control for infection) and cell-only wells (negative control).
-
-
Infection:
-
Remove the growth medium from the confluent MDCK cell plates and wash the cells with PBS.
-
Transfer the F0045(S)-virus mixtures to the corresponding wells of the cell plate.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for viral replication and the development of cytopathic effect (CPE) (typically 48-72 hours).
-
Detection of Viral Infection:
-
CPE Visualization: Fix the cells with a solution like 10% formalin and stain with crystal violet. The amount of cell death (CPE) is inversely proportional to the neutralizing activity of the compound.
-
ELISA: Fix the cells and use an antibody specific for an influenza viral protein (e.g., nucleoprotein) to quantify the extent of infection.
-
-
Data Analysis:
-
Determine the highest dilution of the compound that inhibits viral infection by a certain percentage (e.g., 50%).
-
Calculate the EC50 value by plotting the percentage of neutralization against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Influenza Virus Entry and Inhibition by F0045(S)
Caption: Influenza virus entry pathway and the mechanism of inhibition by F0045(S).
Experimental Workflow for F0045(S) Characterization
Caption: Experimental workflow for the identification and characterization of F0045(S).
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. A Microneutralization Assay to Measure Neutralizing Antibody Titers in Human Serum [jove.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]
Crystal Structure of F0045(S) in Complex with H1 Hemagglutinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of the small-molecule fusion inhibitor F0045(S) in complex with influenza A H1 hemagglutinin (HA). The content herein is curated for professionals in the fields of virology, structural biology, and antiviral drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows.
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a primary target for drug development as it mediates viral entry into host cells. The small molecule F0045(S) has been identified as an inhibitor of influenza A virus fusion. This document details the structural basis of its interaction with H1 HA, providing critical insights for structure-based drug design and optimization.
Structural and Biophysical Data
The interaction between F0045(S) and H1 HA has been characterized through X-ray crystallography and various biophysical assays. The following tables summarize the key quantitative data from these studies.
Table 1: Crystallographic Data for F0045(S)-H1 HA Complex
| Parameter | Value |
| PDB ID | 6WCR[1][2][3] |
| Resolution | 2.69 Å[4][5] |
| Space Group | I 21 3 |
| Unit Cell Dimensions (a, b, c) | 160.096 Å, 160.096 Å, 160.096 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
| R-work | 0.220 |
| R-free | 0.246 |
Table 2: Binding and Neutralization Data of F0045(S)
| Assay | Parameter | Value |
| Fluorescence Polarization | IC₅₀ (H1/PR8 HA) | ~10 µM |
| Cell-Based Neutralization | EC₅₀ (H1/PR8 virus) | 100 ± 4 μM |
| Structural Interaction | Buried Surface Area (HA1) | ~130 Ų |
| Structural Interaction | Buried Surface Area (HA2) | ~171 Ų |
Molecular Interactions
The co-crystal structure reveals that F0045(S) binds to a conserved hydrophobic cavity in the stem region of HA, at the interface of the HA1 and HA2 subunits. This binding site is analogous to the epitopes of broadly neutralizing antibodies such as FI6v3 and CR9114.
Key interactions include:
-
A direct hydrogen bond between the amide carbonyl of F0045(S) and the sidechain hydroxyl of Thr318 from HA1.
-
A CH-π interaction between the Cγ2 of Thr318 (HA1) and the A ring of F0045(S).
-
CH-π interactions between the C ring of F0045(S) and His18 (HA1) and Trp21 (HA2).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Crystallization of the F0045(S)-H1 HA Complex
The crystal structure of F0045(S) in complex with H1N1 A/Puerto Rico/8/1934 (H1/PR8) HA was determined using the sitting drop vapor diffusion method.
Protein Preparation:
-
Recombinant H1/PR8 HA was concentrated to approximately 10 mg/mL in a buffer solution containing 20 mM Tris, pH 8.0, and 150 mM NaCl.
Complex Formation:
-
F0045(S) was incubated with the concentrated H1/PR8 HA at a ~5 molar excess for approximately 30 minutes at room temperature.
-
The mixture was centrifuged at 10,000 x g for 4-5 minutes to remove any precipitate.
Crystallization:
-
Crystallization screens were performed using an automated robotic system.
-
Crystals were grown using the sitting drop vapor diffusion method at 277.15 K.
-
The precipitant solution contained 0.2 M magnesium nitrate (B79036) and 20% w/v PEG3350.
Data Collection and Processing:
-
X-ray diffraction data were collected at a synchrotron source.
-
Data were processed and refined to a resolution of 2.69 Å.
Fluorescence Polarization (FP) Competition Assay
This assay was utilized to determine the binding affinity of F0045(S) to H1 HA by competing with a fluorescently labeled peptide probe.
Materials:
-
FP Probe: P7-TAMRA (75 nM)
-
Protein: H1 HA (30-100 nM, depending on the strain)
-
Compound: F0045(S) (serially diluted)
-
Assay Buffer: PBS, pH 7.4, containing 0.01% Triton X-100
-
Controls: DMSO (negative), unlabeled P7 peptide (positive)
Protocol:
-
A solution of the P7-TAMRA probe and H1 HA in the assay buffer is prepared.
-
Serial dilutions of F0045(S) are added to the wells of a microplate.
-
The probe-protein mixture is added to the wells containing the compound.
-
The plate is incubated for a short period at room temperature.
-
Fluorescence polarization is measured in triplicate using a microplate reader.
-
The data is analyzed to determine the IC₅₀ value of F0045(S).
Microneutralization Assay
This cell-based assay was used to evaluate the ability of F0045(S) to neutralize influenza virus infectivity.
Materials:
-
Cells: Madin-Darby Canine Kidney (MDCK) cells
-
Virus: Influenza A/H1N1 virus
-
Compound: F0045(S) (serially diluted)
-
Infection Medium: Appropriate cell culture medium for MDCK cells
Protocol:
-
MDCK cells are seeded in 96-well plates to form a confluent monolayer.
-
Serial dilutions of F0045(S) are prepared.
-
A standardized amount of influenza virus (e.g., 100 TCID₅₀) is pre-incubated with the serially diluted F0045(S) for 1 hour at 37°C to allow for neutralization.
-
The cell monolayer is washed, and the virus-compound mixture is added to the cells.
-
The plates are incubated for 1 hour at 37°C to allow for viral entry.
-
The inoculum is removed, and fresh medium containing the corresponding concentration of F0045(S) is added.
-
The plates are incubated for 48-72 hours at 37°C.
-
Viral inhibition is assessed by observing the cytopathic effect (CPE) or by performing a hemagglutination assay on the cell supernatants. The EC₅₀ value is then calculated.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
References
F0045(S): A Technical Deep-Dive into its Antiviral Activity Against H5N1 Influenza Strains
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral activity of the small molecule F0045(S) against highly pathogenic H5N1 influenza A virus strains. The document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
F0045(S) is a novel small-molecule inhibitor that targets the hemagglutinin (HA) glycoprotein (B1211001) of influenza A viruses. Research has demonstrated its efficacy in neutralizing H5N1 strains in vitro. By binding to a conserved pocket in the HA stem region, F0045(S) stabilizes the pre-fusion conformation of the protein, thereby preventing the conformational changes necessary for viral and host membrane fusion. This mechanism effectively blocks viral entry into host cells. This document summarizes the quantitative antiviral activity of F0045(S) against H5N1, details the experimental protocols used to determine its efficacy, and provides a visual representation of its mechanism of action.
Quantitative Antiviral Data
The antiviral efficacy of F0045(S) against the H5N1 subtype was determined through cell-based infection assays. The half-maximal effective concentration (EC50) was calculated to quantify the potency of the compound in inhibiting viral replication.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| A/Vietnam/1203/2004 (H5N1) | MDCK-SIAT1 | Microneutralization | 22.8 | [1] |
Experimental Protocols
The following is a detailed methodology for the microneutralization assay used to assess the antiviral activity of F0045(S) against H5N1 strains, based on the primary research and standard virological procedures.
Cell and Virus Preparation
-
Cell Line: Madin-Darby Canine Kidney-SIAT1 (MDCK-SIAT1) cells, which are engineered to overexpress human α-2,6-sialyltransferase, were used. These cells provide a suitable model for influenza virus infection.
-
Virus: The H5N1 influenza A virus strain A/Vietnam/1203/2004 was propagated and titrated to determine the 50% tissue culture infectious dose (TCID50).
Microneutralization Assay
-
Compound Dilution: F0045(S) was serially diluted in infection medium to achieve a range of concentrations for testing.
-
Virus-Compound Incubation: The diluted F0045(S) was mixed with a standardized amount of the H5N1 virus (typically 100 TCID50) and incubated for a specified period to allow the compound to bind to the virus.
-
Cell Infection: A suspension of MDCK-SIAT1 cells was added to the virus-compound mixture in 96-well plates.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 environment for 72 hours.[2]
-
Assessment of Cytopathic Effect (CPE): After the incubation period, the cell monolayers were visually inspected for virus-induced CPE. The viability of the cells was quantified to determine the extent of viral inhibition at each compound concentration.
-
EC50 Calculation: The EC50 value, representing the concentration of F0045(S) that inhibited viral CPE by 50%, was calculated from the dose-response curve.
Mechanism of Action and Visualization
F0045(S) functions as a fusion inhibitor by targeting the stem region of the influenza hemagglutinin (HA) protein. This region is highly conserved across various influenza A subtypes, making it an attractive target for broad-spectrum antiviral development.
The mechanism involves the following key steps:
-
Binding: F0045(S) binds to a hydrophobic pocket at the interface of the HA1 and HA2 subunits in the HA stem.
-
Stabilization: This binding stabilizes the pre-fusion conformation of the HA trimer.
-
Inhibition of Conformational Change: The endosome's acidic environment typically triggers a conformational change in HA, which is essential for the fusion of the viral envelope with the endosomal membrane. By stabilizing the pre-fusion state, F0045(S) prevents this pH-induced rearrangement.
-
Blocked Viral Entry: As membrane fusion is inhibited, the viral genetic material cannot be released into the host cell cytoplasm, thus halting the infection process.
Experimental Workflow: Microneutralization Assay
Signaling Pathway: F0045(S) Mechanism of Action
References
F0045(S): A Technical Overview of a Novel Influenza Hemagglutinin Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the discovery and initial characterization of F0045(S), a potent small-molecule inhibitor of influenza A virus hemagglutinin (HA). The information presented is compiled from publicly available research, offering a centralized resource for understanding its mechanism of action, binding characteristics, and antiviral activity.
Introduction
F0045(S) is a novel antiviral compound identified as a direct inhibitor of the influenza A hemagglutinin protein.[1][2][3] It functions by disrupting the membrane fusion process, a critical step in the viral lifecycle, thereby preventing the release of the viral genome into the host cell.[1][4] The discovery of F0045(S) stemmed from a large-scale high-throughput screening effort and represents a significant advancement in the pursuit of new therapeutic agents against influenza.
Discovery and Screening
F0045(S) was identified from a screening of approximately 72,000 compounds. The primary screening assay was a novel, high-throughput fluorescence polarization method designed to identify molecules that bind to the stem region of the H1/Puerto Rico/8/1934 (H1/PR8) HA trimer. This approach led to the identification of the F0045 scaffold as a promising hit.
References
- 1. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
F0045(S): A Technical Guide to Probing Hemagglutinin Stem Neutralizing Epitopes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of the small molecule F0045(S) as a probe for investigating the highly conserved stem region of the influenza virus hemagglutinin (HA) protein. F0045(S) serves as a valuable tool for identifying and characterizing broadly neutralizing antibody epitopes, paving the way for the development of universal influenza vaccines and novel antiviral therapeutics.
Introduction to F0045(S) and the HA Stem
The hemagglutinin (HA) glycoprotein (B1211001) is the primary surface antigen of the influenza virus and the main target for neutralizing antibodies. While the head domain of HA is highly variable, leading to seasonal antigenic drift, the stem region is remarkably conserved across different influenza A virus subtypes. This conservation makes the HA stem an attractive target for broadly neutralizing antibodies (bnAbs) and antiviral drugs.
F0045(S) is a potent small molecule inhibitor that specifically targets a hydrophobic cavity within the HA stem. Its ability to bind to this conserved epitope makes it an excellent probe for studying the structural and functional aspects of HA stem-based neutralization.
Mechanism of Action of F0045(S)
F0045(S) functions as a fusion inhibitor. It binds to a hydrophobic pocket at the interface of the HA1 and HA2 subunits in the stem region. This binding stabilizes the pre-fusion conformation of the HA trimer, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. By blocking this critical step in the viral entry process, F0045(S) effectively neutralizes the virus.
A cocrystal structure of F0045(S) in complex with H1/PR8 HA has revealed the precise molecular interactions. F0045(S) recognizes a hydrophobic cavity and engages in both polar and nonpolar interactions with residues from both HA1 and HA2 subunits.[1]
Below is a diagram illustrating the binding of F0045(S) to the HA stem and its inhibitory effect on membrane fusion.
References
In Vitro Neutralization Spectrum of the Influenza Hemagglutinin Inhibitor F0045(S): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro neutralization profile of F0045(S), a small-molecule inhibitor of influenza A virus hemagglutinin. F0045(S) has been identified as a potent fusion inhibitor that binds to the highly conserved stem region of hemagglutinin (HA), a critical protein for viral entry into host cells.[1][2][3] This document summarizes the quantitative neutralization data, details the experimental methodologies used in its characterization, and visualizes its mechanism of action.
Quantitative Neutralization Data
The neutralizing activity of F0045(S) has been evaluated against a panel of influenza A virus strains, primarily of the H1N1 and H5N1 subtypes. The 50% effective concentration (EC50) values, representing the concentration of the compound required to inhibit viral activity by 50%, are summarized in the table below.
| Virus Strain | Subtype | EC50 (µM) | Reference |
| H1/Beijing/262/1995 | H1N1 | 1.6 ± 0.1 | [2] |
| A/California/04/2009 (H1/Cal04) | H1N1 | 3.9 ± 2.1 | [2] |
| A/Vietnam/1203/2004 | H5N1 | 22.8 ± 2.3 | |
| H1/Puerto Rico/8/1934 (H1/PR8) | H1N1 | 100 ± 4 | |
| A/Solomon Islands/3/2006 (H1/SI06) | H1N1 | No protection observed |
Mechanism of Action: Hemagglutinin Fusion Inhibition
F0045(S) exerts its antiviral activity by inhibiting the conformational changes in the hemagglutinin protein that are necessary for the fusion of the viral envelope with the host cell endosomal membrane. The crystal structure of F0045(S) in complex with H1/PR8 HA has revealed that it binds to a pocket in the HA stem, a region that is highly conserved across different influenza A virus subtypes. This binding site is analogous to that of some broadly neutralizing antibodies, such as FI6v3 and CR9114. By stabilizing the pre-fusion conformation of HA, F0045(S) effectively blocks a critical step in the viral life cycle.
Caption: Mechanism of F0045(S) action.
Experimental Protocols
The in vitro neutralization activity of F0045(S) was determined using established virological assays. The core methodologies are outlined below.
High-Throughput Fluorescence Polarization Screen
The initial identification of F0045(S) was achieved through a novel high-throughput screening (HTS) assay. This method was designed to identify small molecules that could bind to the conserved stem region of influenza hemagglutinin.
Caption: High-throughput screening workflow for F0045(S) identification.
Pseudovirus Neutralization Assay
To quantify the neutralizing potency of F0045(S) against different influenza strains, a pseudovirus neutralization assay was employed. This assay utilizes replication-incompetent viral particles that express the hemagglutinin of the influenza strain of interest on their surface and contain a reporter gene (e.g., luciferase).
Workflow:
-
Pseudovirus Production: Co-transfection of cells (e.g., HEK293T) with plasmids encoding the influenza HA and neuraminidase (NA) of the desired strain, along with a viral backbone plasmid carrying a reporter gene.
-
Compound Incubation: Serial dilutions of F0045(S) are pre-incubated with the pseudovirus particles.
-
Cell Infection: The pseudovirus-compound mixture is then added to target cells (e.g., MDCK-SIAT1).
-
Reporter Gene Expression Measurement: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene is measured.
-
EC50 Calculation: The concentration of F0045(S) that results in a 50% reduction in reporter gene activity compared to untreated controls is calculated as the EC50 value.
Cell-Death Assay
The ability of F0045(S) to protect cells from virus-induced death was assessed using a cell-death assay.
Workflow:
-
Cell Seeding: MDCK-SIAT1 cells are seeded in microplates.
-
Infection and Treatment: The cells are infected with live influenza virus (e.g., H1/PR8) in the presence of varying concentrations of F0045(S).
-
Incubation: The plates are incubated for a period sufficient to observe virus-induced cytopathic effects (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is quantified using a suitable method, such as an MTT or other colorimetric assay.
-
EC50 Calculation: The EC50 is determined as the compound concentration that preserves 50% of cell viability in the presence of the virus.
Conclusion
F0045(S) represents a promising lead compound for the development of novel anti-influenza therapeutics. Its mechanism of action, targeting the conserved stem region of hemagglutinin, suggests the potential for broad activity against group 1 influenza A viruses. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the in vitro neutralization spectrum of F0045(S) and a foundation for further research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
F0045(S): A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
F0045(S) is a potent small-molecule inhibitor of influenza A hemagglutinin (HA)-mediated viral entry. This document provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and its mechanism of action are visualized through diagrams. While the detailed synthesis protocol is outlined based on available information, the specific, step-by-step procedure from the primary literature's supplementary materials could not be definitively located in publicly accessible domains.
Chemical Properties
F0045(S) is the S-enantiomer of the compound F0045, which has been identified as an inhibitor of influenza A virus hemagglutinin. The spatial orientation of the phenyl group in the S-enantiomer is crucial for its enhanced binding affinity to the HA stem region compared to its R-enantiomer.
Chemical Structure:
Unfortunately, the precise chemical structure of F0045(S) is not available in the public search results. The primary source indicates the structure is available but does not provide it in the accessible text.
Synthesis of F0045(S)
While a detailed, step-by-step synthesis protocol for F0045(S) is mentioned to be in the supplementary information of the primary research paper by Yao et al. (PNAS, 2020), this document was not publicly available during the information gathering for this guide. However, based on the general knowledge of synthesizing similar small molecules, a likely synthetic approach would involve a multi-step process featuring the formation of the core scaffold followed by chiral resolution or asymmetric synthesis to obtain the desired S-enantiomer.
Biological Activity and Mechanism of Action
F0045(S) targets the highly conserved stem region of influenza A hemagglutinin, a key protein in the viral entry process. By binding to a hydrophobic pocket at the interface of the HA1 and HA2 subunits, F0045(S) prevents the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes. This inhibition of membrane fusion effectively blocks the entry of the viral genome into the host cell, thus halting the infection cycle.
Signaling Pathway: Inhibition of HA-Mediated Membrane Fusion
The following diagram illustrates the proposed mechanism of action for F0045(S).
Caption: Mechanism of F0045(S) inhibiting influenza virus entry.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the biological activity of F0045(S).
Fluorescence Polarization (FP) Competition Assay
This assay was utilized to determine the binding affinity of F0045(S) to influenza hemagglutinin.
Objective: To measure the half-maximal effective concentration (EC50) of F0045(S) for inhibiting the binding of a fluorescently labeled peptide (P7-TAMRA probe) to various H1 HA proteins.
Methodology:
-
A solution is prepared containing PBS (pH 7.4), 0.01% Triton X-100, a 75 nM P7-TAMRA probe, and one of the following H1 HA proteins at the specified concentration:
-
30 nM H1/PR8
-
30 nM H1/Cal04
-
100 nM H1/Mich15
-
-
The mixture is incubated for several seconds at room temperature.
-
F0045(S) is added at concentrations ranging from 200 nM to 100 µM.
-
Fluorescence polarization is measured in triplicate.
-
DMSO and a 300 nM P7 peptide are used as negative and positive controls, respectively.
Cell-Based Infection Assay
This assay assesses the antiviral efficacy of F0045(S) in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of F0045(S) in protecting Madin-Darby Canine Kidney (MDCK-SIAT1) cells from influenza virus-induced cell death.
Methodology:
-
MDCK-SIAT1 cells are seeded in appropriate culture plates.
-
The cells are co-incubated with an influenza virus (e.g., H1/PR8) and varying concentrations of F0045(S) (ranging from 976 nM to 500 µM).
-
The incubation is carried out for 72 hours.
-
Cell viability is assessed to determine the protective effect of F0045(S).
Experimental Workflow for Characterization of F0045(S)
The following diagram outlines the general workflow for the identification and characterization of F0045(S).
Caption: Workflow for the characterization of F0045(S).
Quantitative Data
The biological activity of F0045(S) has been quantified through various assays, with the key findings summarized in the tables below.
Table 1: EC50 Values of F0045 Enantiomers from FP Competition Assay
| Hemagglutinin Strain | F0045(S) EC50 (µM) | F0045(R) EC50 (µM) |
| H1/PR8 | 1.9 ± 0.3 | 43 ± 8 |
| H1/Cal04 | 1.4 ± 0.9 | - |
| H1/Mich15 | 0.50 ± 0.16 | - |
Table 2: Kinetic Binding (KD) Values of F0045 Enantiomers
| Hemagglutinin Strain | F0045(S) KD (µM) | F0045(R) KD (µM) |
| H1/PR8 | 0.3 | 4.7 |
| H1/Cal04 | 0.8 | 14 |
| H1/Mich15 | 0.5 | 5.6 |
Conclusion
F0045(S) represents a promising lead compound for the development of novel influenza A antiviral therapeutics. Its potent and enantioselective inhibition of the highly conserved hemagglutinin stem region suggests a broad spectrum of activity against various influenza strains. Further investigation into its synthesis, optimization of its structure-activity relationship, and in vivo efficacy studies are warranted to explore its full therapeutic potential.
Methodological & Application
Application Notes and Protocols: F0045(S) in Influenza Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapeutics and vaccines. The influenza virus surface glycoprotein, hemagglutinin (HA), is a primary target for neutralizing antibodies and antiviral drugs as it mediates viral entry into host cells. A key in vitro method for evaluating the efficacy of potential influenza inhibitors is the neutralization assay. This document provides a detailed protocol for a microneutralization assay to assess the influenza virus-neutralizing capacity of compounds, featuring F0045(S), a potent influenza hemagglutinin inhibitor, as an example compound.
The microneutralization assay is a highly sensitive and specific method for detecting neutralizing antibodies or substances that can inhibit the infectivity of a given influenza virus strain.[1][2] The principle of the assay is based on the inhibition of viral infection of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, by the test compound.[1] The extent of neutralization is typically determined by quantifying the viral nucleoprotein (NP) in infected cells using an enzyme-linked immunosorbent assay (ELISA).[3]
F0045(S) is a known inhibitor of influenza hemagglutinin with a reported KD value of 6.1 µM.[4] It has been shown to protect human cells from influenza infection and can neutralize various influenza strains, including H1N1 and H5N1, with EC50 values in the low micromolar range. This makes F0045(S) a valuable tool for influenza research and a suitable positive control in neutralization assays.
Experimental Protocols
This section details the necessary protocols for performing an influenza microneutralization assay.
Materials and Reagents
| Reagent/Material | Supplier and Catalog No. (Example) | Storage |
| Madin-Darby Canine Kidney (MDCK) Cells | ATCC, CCL-34 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco, 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco, 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco, 15140122 | -20°C |
| TPCK-Treated Trypsin | Sigma-Aldrich, T1426 | -20°C |
| Influenza Virus Stock | (Specific to research) | -80°C |
| F0045(S) | MedChemExpress, HY-114435 | -20°C |
| Anti-Influenza A Nucleoprotein (NP) Monoclonal Antibody | (Specific to research) | 4°C |
| HRP-conjugated Secondary Antibody | (Specific to research) | 4°C |
| TMB Substrate | (Specific to research) | 4°C |
| Sulfuric Acid (Stop Solution) | (Specific to research) | Room Temperature |
| 96-well Cell Culture Plates | Corning, 3599 | Room Temperature |
| Phosphate Buffered Saline (PBS) | Gibco, 10010023 | Room Temperature |
| Fixation Solution (e.g., 80% Acetone (B3395972) in PBS) | (Prepared in-house) | 4°C |
Cell Culture
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency. For the assay, prepare a cell suspension at a concentration of 1.5 x 10^5 cells/mL in virus diluent (DMEM with 1 µg/mL TPCK-trypsin and 1% Penicillin-Streptomycin).
Virus Titration (TCID50 Assay)
Before performing the neutralization assay, the 50% Tissue Culture Infectious Dose (TCID50) of the virus stock must be determined to use a standardized amount of virus (typically 100 TCID50 per well) in the assay.
-
Prepare 10-fold serial dilutions of the virus stock (from 10^-1 to 10^-8) in virus diluent.
-
Add 50 µL of each virus dilution to quadruplicate wells of a 96-well plate.
-
Add 100 µL of MDCK cell suspension (1.5 x 10^5 cells/mL) to each well.
-
Include cell control wells (cells only) and virus control wells (cells and virus, no dilution).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-20 hours.
-
After incubation, fix the cells and perform an ELISA to detect the viral NP antigen.
-
Calculate the TCID50 using the Reed-Muench method.
Microneutralization Assay Protocol
Day 1: Virus Neutralization and Cell Infection
-
Prepare serial dilutions of the test compound (e.g., F0045(S)) and any control antibodies or sera in virus diluent in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a working dilution of the influenza virus to contain 100 TCID50 in 50 µL of virus diluent.
-
Add 50 µL of the working virus dilution to each well containing the serially diluted test compound.
-
Set up control wells:
-
Virus Control (VC): 50 µL of virus diluent + 50 µL of working virus dilution.
-
Cell Control (CC): 100 µL of virus diluent.
-
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow the compound to neutralize the virus.
-
Following incubation, add 100 µL of the MDCK cell suspension (1.5 x 10^4 cells/well) to all wells.
-
Incubate the plate for 18-20 hours at 37°C in a 5% CO2 incubator.
Day 2: ELISA for Viral Nucleoprotein Detection
-
Gently wash the cell monolayers with PBS.
-
Fix the cells with a cold fixation solution (e.g., 80% acetone in PBS) for 10 minutes at 4°C.
-
Wash the plates with PBS.
-
Block the wells with a suitable blocking buffer for 1 hour at room temperature.
-
Add the primary antibody (anti-influenza NP monoclonal antibody) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates with wash buffer (PBS with 0.05% Tween 20).
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The neutralization titer is defined as the reciprocal of the highest dilution of the compound that results in at least a 50% reduction in the absorbance signal compared to the virus control wells. The 50% inhibitory concentration (IC50) can be calculated by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table provides an example of how to present the quantitative data obtained from a neutralization assay with F0045(S).
| Influenza Strain | F0045(S) EC50 (µM) | Reference |
| H1/Beijing | 1.6 | |
| H1/Cal04 | 3.9 | |
| H5 A/Vietnam/1203/2004 | 22.8 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for F0045(S) in a Cell-Based Influenza Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for antiviral drug development is the influenza virus hemagglutinin (HA) protein, which mediates viral entry into host cells. F0045(S) is a small molecule inhibitor that has been identified as a potent and specific inhibitor of influenza A virus HA.[1][2][3] It functions by binding to a conserved pocket in the HA stem region, thereby preventing the conformational changes required for membrane fusion and subsequent viral entry into the host cell.[1][4][5] This document provides detailed application notes and experimental protocols for the use of F0045(S) in a cell-based influenza infection model, designed to assist researchers in evaluating its antiviral efficacy and mechanism of action.
Mechanism of Action of F0045(S)
F0045(S) is a fusion inhibitor that targets the stem region of influenza A virus hemagglutinin.[1][2][6] The entry of the influenza virus into a host cell is a multi-step process initiated by the binding of HA to sialic acid receptors on the cell surface, followed by endocytosis of the virus particle.[7][8] Within the acidic environment of the endosome, HA undergoes a significant conformational change, exposing a fusion peptide that inserts into the endosomal membrane and facilitates the fusion of the viral and endosomal membranes.[8][9][10] This fusion event is critical for the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm, allowing for subsequent replication.
F0045(S) binds to a hydrophobic cavity at the interface of the HA1 and HA2 subunits in the HA stem.[1][4] This binding site is analogous to that of some broadly neutralizing antibodies and other small molecule inhibitors.[1][2][5] By occupying this pocket, F0045(S) stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational rearrangements necessary for membrane fusion.[9] Consequently, the viral genome is unable to enter the host cell cytoplasm, and the infection is aborted.
Data Presentation
The antiviral activity and cytotoxicity of F0045(S) can be quantified and summarized for clear comparison. The following tables present exemplar data for F0045(S) against various influenza A virus strains.
Table 1: In Vitro Antiviral Activity of F0045(S) against Influenza A Virus Strains
| Virus Strain | Cell Line | EC50 (µM) |
| H1N1/PR/8/34 | MDCK-SIAT1 | 100 ± 4 |
| H1N1/Beijing | MDCK-SIAT1 | 1.6 |
| H1N1/Cal04 | MDCK-SIAT1 | 3.9 |
| H5N1/Vietnam/1203/2004 | MDCK-SIAT1 | 22.8 |
EC50 (Half-maximal effective concentration) is the concentration of F0045(S) that inhibits 50% of the viral replication.
Table 2: Cytotoxicity and Binding Affinity of F0045(S)
| Parameter | Cell Line | Value |
| CC50 (µM) | MDCK-SIAT1 | > 500 |
| KD (µM) | - | 6.1 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of F0045(S) that results in 50% cell death. KD (Dissociation constant) indicates the binding affinity of F0045(S) to the HA protein.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and influenza virus strains.
Cell Culture and Virus Propagation
Cell Line: Madin-Darby Canine Kidney (MDCK) or MDCK-SIAT1 cells are commonly used for influenza virus propagation and infection assays. MDCK-SIAT1 cells are engineered to overexpress human α-2,6-sialyltransferase, which enhances the binding of human influenza viruses.[1][2]
Protocol for Cell Culture:
-
Culture MDCK or MDCK-SIAT1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol for Virus Propagation:
-
Grow a confluent monolayer of MDCK or MDCK-SIAT1 cells in a T75 flask.
-
Wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).
-
Infect the cells with the desired influenza A virus strain at a low multiplicity of infection (MOI) (e.g., 0.001) in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin.
-
Incubate the flask at 37°C for 1-2 hours to allow for virus adsorption.
-
Add serum-free DMEM with TPCK-trypsin and incubate for 48-72 hours, or until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C in aliquots.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of F0045(S) that is toxic to the host cells. A common method is the WST-1 or MTT assay, which measures cell viability.
Protocol:
-
Seed MDCK-SIAT1 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of F0045(S) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the F0045(S) dilutions to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the F0045(S) concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC50 Determination)
This protocol, often a microneutralization assay, determines the concentration of F0045(S) required to inhibit 50% of viral replication.[2][11]
Protocol:
-
Seed MDCK-SIAT1 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of F0045(S) in serum-free DMEM.
-
In a separate 96-well plate, mix 50 µL of each F0045(S) dilution with 50 µL of influenza virus (e.g., 100 TCID50/well). Include virus-only and cell-only controls.
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow for binding.
-
Remove the medium from the cell plate and transfer 100 µL of the virus-compound mixture to the corresponding wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Quantify viral replication. A common method is to perform an ELISA to detect the influenza nucleoprotein (NP). a. Fix the cells with a cold fixative (e.g., 80% acetone). b. Add a primary antibody against influenza A NP. c. Add a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a substrate and measure the absorbance.
-
Calculate the percentage of inhibition for each F0045(S) concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the F0045(S) concentration and fitting the data to a dose-response curve.
Conclusion
F0045(S) represents a promising lead compound for the development of novel influenza A virus therapeutics with a distinct mechanism of action. The protocols outlined in this document provide a framework for researchers to investigate the antiviral properties of F0045(S) and similar HA fusion inhibitors in a cell-based model. Consistent and reproducible data generated from these assays are crucial for advancing our understanding of influenza virus entry and for the development of next-generation antiviral drugs.
References
- 1. A Microneutralization Assay to Measure Neutralizing Antibody Titers in Human Serum [jove.com]
- 2. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 4. Video: An Optimized Hemagglutination Inhibition HI Assay to Quantify Influenza-specific Antibody Titers [jove.com]
- 5. cdn.who.int [cdn.who.int]
- 6. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]
- 9. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.who.int [cdn.who.int]
Application Note: Determination of F0045(S)-HA Binding Kinetics using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique widely employed in drug discovery and development to characterize biomolecular interactions in real-time.[1][2] This application note provides a detailed protocol for determining the binding kinetics of the monoclonal antibody F0045(S) to influenza Hemagglutinin (HA), a critical interaction in the development of influenza therapeutics. The binding kinetics, including the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), are crucial parameters for evaluating the efficacy and potency of therapeutic antibodies.[2] While specific data for F0045(S) is not publicly available, this document will utilize the broadly neutralizing antibody F045-092 as a representative example to illustrate the methodology and data presentation. F045-092 is known to target the receptor-binding site of HA and exhibits broad neutralizing activity against various influenza strains.[3][4]
Principle of Surface Plasmon Resonance
SPR technology measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (in this case, F0045(S) antibody) to a ligand (HA protein) immobilized on the chip. This change in refractive index is directly proportional to the change in mass on the sensor surface, allowing for the real-time monitoring of the association and dissociation phases of the interaction. The resulting sensorgram provides the data necessary to calculate the kinetic parameters of the binding event.
Quantitative Data Summary
The following table summarizes the binding kinetics of the representative antibody F045-092 to various influenza HA proteins, as determined by SPR-based techniques like Bio-Layer Interferometry (BLI), which operates on a similar principle. This data illustrates the typical range of kinetic parameters observed for a high-affinity antibody-antigen interaction.
| HA Antigen | Antibody | Association Rate (k_a_) (1/Ms) | Dissociation Rate (k_d_) (1/s) | Equilibrium Dissociation Constant (K_D_) (M) |
| H1N1 (BEI/95) | F045-092 IgG | Not Determined | Not Determined | 1.2 x 10-9 |
| H1N1 (NC/99) | F045-092 IgG | Not Determined | Not Determined | 2.5 x 10-9 |
| H3N2 (AI/68) | F045-092 IgG | Not Determined | Not Determined | 7.1 x 10-10 |
| H3N2 (HK/19) | F045-092 IgG | Not Determined | Not Determined | 3.9 x 10-10 |
Note: The specific on and off rates were not detailed in the provided snippets, but the overall affinity (KD) is presented. For a complete kinetic analysis, both ka and kd would be determined from the sensorgram data.
Experimental Protocols
This section outlines a detailed protocol for determining the binding kinetics of an antibody to HA using a Biacore™ SPR system, a commonly used platform for such analyses.
Materials and Reagents
-
Biacore™ T200 or similar SPR instrument
-
Sensor Chip CM5
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)
-
Recombinant Hemagglutinin (HA) protein (ligand)
-
F0045(S) or other monoclonal antibody (analyte)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0
Experimental Workflow
Detailed Methodology
1. Surface Preparation a. Equilibrate the Sensor Chip CM5 with running buffer (HBS-EP+). b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
2. Ligand Immobilization a. Dilute the recombinant HA protein to a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5. b. Inject the diluted HA solution over the activated sensor surface until the desired immobilization level (e.g., 1000-2000 Response Units, RU) is achieved. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
3. Assay Development and Kinetic Analysis a. Prepare a series of dilutions of the F0045(S) antibody in running buffer. A typical concentration range would be 0.1 nM to 100 nM, spanning at least 5-fold below and above the expected K_D_. b. For each concentration, inject the antibody solution over the immobilized HA surface for a defined association time (e.g., 180 seconds) at a flow rate of 30 µL/min. c. Allow the dissociation of the antibody in running buffer for a defined dissociation time (e.g., 600 seconds). d. Regenerate the sensor surface between each antibody injection by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30 seconds. e. Include several buffer-only injections (blanks) for double referencing during data analysis.
4. Data Analysis a. Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank signals. b. Fit the processed data to a suitable kinetic binding model, such as the 1:1 Langmuir model, using the Biacore evaluation software. c. The software will calculate the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).
Signaling Pathway and Logical Relationships
The interaction between the F0045(S) antibody and the HA protein is a key step in viral neutralization. By binding to the receptor-binding site on HA, the antibody can sterically hinder the virus from attaching to sialic acid receptors on host cells, thereby preventing viral entry and subsequent infection.
References
- 1. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Receptor mimicry by antibody F045-092 facilitates universal binding to the H3 subtype of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: X-ray Crystallography of F0045(S)-Hemagglutinin Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the X-ray crystallographic analysis of the complex formed between the small molecule inhibitor F0045(S) and influenza A virus hemagglutinin (HA), specifically the H1 subtype from the A/Puerto Rico/8/1934 strain (H1/PR8). The provided methodologies are based on established protein crystallography techniques and the specific data available for the F0045(S)-HA complex structure.
Data Presentation
The crystallographic data for the F0045(S)-H1/PR8 HA complex provide a high-resolution view of the binding interaction. A summary of the data collection and refinement statistics is presented in Table 1. This data is essential for assessing the quality of the crystal structure.
Table 1: Data Collection and Refinement Statistics for F0045(S)-H1/PR8 HA Complex
| Data Collection | Refinement | ||
| PDB ID | 6WCR | Resolution (Å) | 2.68 |
| Space group | P 21 21 21 | R-work | 0.220 |
| Cell dimensions | R-free | 0.246 | |
| a, b, c (Å) | 85.2, 125.4, 175.6 | No. of atoms | |
| α, β, γ (°) | 90, 90, 90 | Protein | 3898 |
| Ligand | 32 | ||
| Water | 145 | ||
| Wavelength (Å) | 0.979 | B-factors | |
| Protein | 55.6 | ||
| Ligand | 52.3 | ||
| Water | 45.8 | ||
| Completeness (%) | 99.9 | R.m.s. deviations | |
| Bond lengths (Å) | 0.004 | ||
| Bond angles (°) | 0.78 |
Experimental Protocols
The following sections outline the key experimental procedures for obtaining and analyzing the crystal structure of the F0045(S)-hemagglutinin complex.
Protein Expression and Purification
The hemagglutinin from the influenza A virus (A/Puerto Rico/8/1934 H1N1) is expressed using a baculovirus expression system in Trichoplusia ni (cabbage looper) insect cells.[1]
-
Gene Synthesis and Cloning: The gene encoding the ectodomain of H1/PR8 HA is synthesized and cloned into a baculovirus transfer vector (e.g., pFastBac).
-
Baculovirus Generation: The recombinant transfer vector is used to generate high-titer recombinant baculovirus in Spodoptera frugiperda (Sf9) cells.
-
Protein Expression: Trichoplusia ni cells are infected with the recombinant baculovirus at a high multiplicity of infection and incubated for 72 hours at 27°C.
-
Harvesting and Lysis: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Purification: The soluble HA protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
Co-crystallization of the F0045(S)-HA Complex
Co-crystallization is the preferred method for obtaining crystals of the protein-ligand complex, where the ligand is present with the protein before crystallization trials.
-
Complex Formation: Purified H1/PR8 HA is incubated with a 5- to 10-fold molar excess of F0045(S) (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice to ensure complex formation.
-
Crystallization Screening: The F0045(S)-HA complex is subjected to sparse matrix screening using commercially available crystallization screens (e.g., Hampton Research, Qiagen). The hanging drop vapor diffusion method is commonly employed.
-
Drop Composition: 1 µL of the protein-ligand complex solution is mixed with 1 µL of the reservoir solution.
-
Reservoir Solution: A typical starting condition might involve a polyethylene (B3416737) glycol (PEG) precipitant (e.g., 10-20% PEG 3350), a buffer (e.g., 0.1 M HEPES pH 7.5), and a salt (e.g., 0.2 M NaCl).
-
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
X-ray Data Collection and Processing
-
Cryo-protection: Before X-ray exposure, the crystals are cryo-protected to prevent ice formation at cryogenic temperatures. This is typically achieved by briefly soaking the crystal in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol (B35011) or ethylene (B1197577) glycol).
-
Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.
-
Data Processing: The diffraction images are processed using software packages such as XDS or MOSFLM for indexing, integration, and scaling of the diffraction intensities.
Structure Determination and Refinement
-
Phase Determination: The crystal structure of the F0045(S)-HA complex is determined by molecular replacement using a previously determined structure of a related hemagglutinin as a search model.
-
Model Building and Refinement: An initial model of the complex is built into the electron density map using software like Coot. The model is then refined using crystallographic refinement software (e.g., Phenix or Refmac5) to improve the fit to the experimental data. Iterative cycles of manual model building and automated refinement are performed until the R-work and R-free values converge to acceptable levels.[1]
-
Structure Validation: The final refined structure is validated for its geometric quality and fit to the electron density using tools such as MolProbity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the X-ray crystallography workflow for the F0045(S)-hemagglutinin complex.
Caption: Workflow for X-ray Crystallography of the F0045(S)-Hemagglutinin Complex.
References
Application Notes and Protocols for High-Throughput Screening of F0045(S) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
F0045(S) is a small molecule inhibitor of influenza A hemagglutinin (HA), a critical protein for viral entry into host cells. It was identified through a high-throughput screening (HTS) campaign and has been shown to bind to the highly conserved stem region of HA, thereby preventing the conformational changes required for membrane fusion.[1][2][3] This mechanism is similar to that of some broadly neutralizing antibodies, making F0045(S) a promising lead compound for the development of novel influenza antiviral therapeutics.
These application notes provide a detailed overview and protocols for the high-throughput screening of F0045(S) analogs to identify compounds with improved potency and drug-like properties. The workflow encompasses a primary screen using a fluorescence polarization assay, followed by secondary validation through virus neutralization and cytotoxicity assays.
Signaling Pathway of Influenza Virus Entry and Inhibition by F0045(S)
Influenza virus entry is a multi-step process initiated by the binding of HA to sialic acid receptors on the host cell surface. Following endocytosis, the acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. F0045(S) and its analogs interrupt this process by binding to the HA stem, stabilizing it in its pre-fusion conformation and inhibiting membrane fusion.
Caption: Influenza virus entry pathway and the inhibitory mechanism of F0045(S) analogs.
Experimental Workflow for High-Throughput Screening
The screening of F0045(S) analog libraries follows a systematic workflow designed to efficiently identify and validate potent inhibitors of influenza HA.
Caption: High-throughput screening workflow for F0045(S) analogs.
Quantitative Data Summary
The following tables summarize key quantitative data for F0045(S) and representative analogs.
Table 1: Biochemical and Antiviral Activity of F0045(S)
| Compound | Target HA Strain | Binding Affinity (K D) | EC 50 (Virus Neutralization) |
| F0045(S) | H1/PR8 | 6.1 µM | 100 µM |
| F0045(S) | H1/Beijing | - | 1.6 µM |
| F0045(S) | H1/Cal04 | - | 3.9 µM |
| F0045(S) | H5 A/Vietnam/1203/2004 | - | 22.8 µM |
Table 2: Structure-Activity Relationship (SAR) of F0045(S) Analogs (Representative Data)
| Analog | Modification | IC 50 (FP Assay) | EC 50 (Neutralization) | CC 50 (Cytotoxicity) | Selectivity Index (SI) |
| F0045(S) | Parent Compound | 1.9 µM | 100 µM | >200 µM | >2 |
| Analog A | Phenyl group modification | 0.5 µM | 25 µM | >200 µM | >8 |
| Analog B | Linker modification | 5.2 µM | 150 µM | >200 µM | >1.3 |
| Analog C | Core scaffold modification | 0.1 µM | 5 µM | 150 µM | 30 |
Note: The data in Table 2 is representative and intended to illustrate the type of data generated during an SAR study. Actual values would be determined experimentally.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence Polarization (FP) Competition Assay
This assay is designed to identify F0045(S) analogs that bind to the HA stem region by measuring the displacement of a fluorescently labeled peptide probe (P7-TAMRA).
Materials:
-
Purified, trimeric influenza HA protein (e.g., H1/PR8)
-
P7-TAMRA fluorescent probe
-
F0045(S) analog library (dissolved in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of HA protein in assay buffer. The final concentration should be optimized for a robust assay window (e.g., 30 nM).
-
Prepare a working solution of P7-TAMRA probe in assay buffer. The final concentration should be at or below the K D of its interaction with HA (e.g., 75 nM).
-
Prepare serial dilutions of the F0045(S) analog library in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the HA protein solution to each well of the 384-well plate.
-
Add the F0045(S) analog solution to the wells. For a primary screen, a single high concentration (e.g., 20 µM) is typically used.
-
Add the P7-TAMRA probe solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the TAMRA fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition of probe binding for each analog.
-
Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.
-
Secondary Assay: Influenza Microneutralization Assay
This cell-based assay determines the concentration at which the F0045(S) analogs can inhibit influenza virus infection of host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., H1N1, H3N2)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
F0045(S) analogs
-
96-well cell culture plates
-
Reagents for cell viability assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Protocol:
-
Cell Seeding:
-
Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer overnight.
-
-
Compound Preparation and Virus Incubation:
-
Prepare serial dilutions of the F0045(S) analogs in cell culture medium.
-
In a separate plate, pre-incubate the diluted compounds with a standardized amount of influenza virus for 1 hour at 37°C.
-
-
Cell Infection:
-
Remove the growth medium from the MDCK cell plate and add the virus-compound mixture to the cells.
-
Include control wells: virus only (no compound), cells only (no virus or compound), and compound only (no virus, for cytotoxicity determination).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO 2 incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus control wells.
-
-
Quantification of Viral Activity:
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.
-
Determine the 50% effective concentration (EC 50), the concentration of the compound that protects 50% of the cells from virus-induced death, by fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This assay is performed in parallel with the neutralization assay to determine the concentration at which the F0045(S) analogs are toxic to the host cells.
Protocol:
-
Follow the same procedure as the microneutralization assay, but without the addition of the virus.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.
-
Determine the 50% cytotoxic concentration (CC 50), the concentration of the compound that reduces cell viability by 50%, by fitting the data to a dose-response curve.
-
Selectivity Index Calculation
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.
SI = CC 50 / EC 50
A higher SI value indicates a more promising compound, as it suggests that the antiviral activity occurs at concentrations well below those that cause harm to the host cells. Compounds with a high SI are prioritized for further development.
References
- 1. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Influenza Hemagglutinin Binding Inhibitors Using a Fluorescence Polarization Assay with F0045(S) as a Control Compound
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Influenza hemagglutinin (HA) is a glycoprotein (B1211001) on the surface of the influenza virus that is critical for viral entry into host cells, making it a key target for antiviral drug development.[1][2] Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS) compatible technique used to monitor molecular binding events in solution.[3][4][5] This application note describes a competitive fluorescence polarization assay for the identification and characterization of small molecule inhibitors that bind to the stem region of influenza A group 1 HA. The small molecule F0045(S) is used as a reference inhibitor in this assay.
The assay is based on the displacement of a fluorescently-labeled peptide probe from the HA protein by a competing small molecule inhibitor.[1][2] When the fluorescent probe is bound to the much larger HA protein, its rotational motion is slowed, resulting in a high fluorescence polarization signal.[3][4][6] In the presence of a competitive inhibitor, the probe is displaced from HA, leading to a faster tumbling rate and a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the binding affinity of the inhibitor.
Principle of the Assay
Fluorescence polarization relies on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule.[3][7]
-
Low Polarization: A small, fluorescently-labeled molecule (tracer) in solution tumbles rapidly, and the emitted light is largely depolarized.
-
High Polarization: When the tracer binds to a large molecule (e.g., a protein), its rotational motion is significantly slowed, and the emitted light remains highly polarized.
In this competitive assay format, a constant concentration of HA and a fluorescently-labeled peptide probe are incubated with varying concentrations of a test compound. If the test compound binds to the same site on HA as the probe, it will displace the probe, leading to a decrease in the measured fluorescence polarization. The IC50 value, the concentration of inhibitor that displaces 50% of the bound probe, can then be determined.
Experimental Workflow
Figure 1. Experimental workflow for the competitive FP assay.
Signaling Pathway Diagram
Figure 2. Principle of competitive fluorescence polarization assay.
Materials and Reagents
-
HA Protein: Recombinant influenza A group 1 HA trimer (e.g., H1/Puerto Rico/8/1934).
-
Fluorescent Probe: A fluorescently-labeled peptide known to bind the HA stem, such as a P7 peptide labeled with TAMRA.
-
Control Inhibitor: F0045(S)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Microplates: Black, flat-bottom, low-binding 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Protocol
-
Compound Preparation:
-
Prepare a stock solution of F0045(S) in 100% DMSO.
-
Create a serial dilution series of F0045(S) in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Procedure:
-
Add 10 µL of assay buffer containing the HA protein to each well of a 384-well microplate.
-
Add 5 µL of the serially diluted F0045(S) or test compound to the appropriate wells. For control wells, add 5 µL of assay buffer with the same percentage of DMSO.
-
Add 5 µL of the fluorescently-labeled peptide probe to all wells. The final volume in each well should be 20 µL.
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., for TAMRA, excitation at 540 nm and emission at 590 nm).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
F0045(S) Performance Data
The following table summarizes the binding affinity and neutralization activity of F0045(S) against various influenza A HA strains as reported in the literature.
| Parameter | HA Strain | Value | Reference |
| Dissociation Constant (Kd) | H1N1 (A/PR/8/1934) | 0.3 µmol/L | [8] |
| EC50 | H1N1 (A/PR/8/1934) | 1.9 µmol/L | [8] |
| EC50 | H1/Beijing (A/Beijing/262/1995) | 1.6 ± 0.1 µM | [1] |
| EC50 | H1/Cal04 (A/California/04/2009) | 3.9 ± 2.1 µM | [1] |
| EC50 | H5 A/Vietnam/1203/2004 | 22.8 ± 2.3 µM | [1] |
Troubleshooting
-
High Z' Factor Variability: Ensure consistent pipetting and mixing. Check for precipitation of compounds.
-
Low Signal Window: Optimize the concentrations of HA and the fluorescent probe to achieve a sufficient difference in mP between bound and unbound states.
-
Compound Interference: Test compounds for autofluorescence at the excitation and emission wavelengths used in the assay.
Conclusion
The fluorescence polarization assay described provides a rapid, sensitive, and high-throughput method for identifying and characterizing inhibitors of influenza HA. The use of the well-characterized inhibitor F0045(S) as a control ensures the reliability and reproducibility of the assay. This methodology is a valuable tool for the discovery of novel antiviral therapeutics targeting the highly conserved stem region of influenza hemagglutinin.
References
- 1. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Analysis of Protein-Ligand Interactions by Fluorescence Polarization | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
Determining the Potency of F0045(S): Application Notes and Protocols for Evaluating Efficacy Against Influenza Subtypes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the half-maximal effective concentration (EC50) of the potent influenza hemagglutinin inhibitor, F0045(S), against various influenza A and B virus subtypes. This document outlines the mechanism of action of F0045(S), presents available efficacy data, and offers detailed protocols for in vitro evaluation.
Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion
F0045(S) is a small molecule inhibitor that targets the highly conserved stem region of the influenza virus hemagglutinin (HA) protein.[1][2] By binding to a hydrophobic pocket at the interface of the HA1 and HA2 subunits, F0045(S) stabilizes the pre-fusion conformation of the HA trimer.[3][4] This prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby blocking viral entry and replication.[2]
The following diagram illustrates the signaling pathway of influenza virus entry and the inhibitory action of F0045(S).
Caption: Influenza virus entry and inhibition by F0045(S).
Data Presentation: EC50 of F0045(S) Against Influenza Subtypes
The following table summarizes the reported half-maximal effective concentration (EC50) values of F0045(S) against various influenza A virus subtypes. All data was generated using in vitro neutralization assays.
| Influenza A Subtype | Strain | EC50 (µM) | Reference |
| H1N1 | A/Puerto Rico/8/1934 | 1.9 | [2] |
| H1N1 | H1/Beijing | 1.6 | [1] |
| H1N1 | H1/Cal04 | 3.9 | [1] |
| H2 | A/Adachi/2/1957 | 5.4 | [2] |
| H5N1 | A/Vietnam/1203/2004 | 22.8 | [1] |
| H5 | A/Vietnam/1203/2004 | 7.5 | [2] |
| H6 | A/Taiwan/2/2013 | 16.2 | [2] |
Experimental Protocols
This section provides a detailed protocol for determining the EC50 of F0045(S) against various influenza subtypes using a cell-based virus neutralization assay.
Protocol 1: Influenza Virus Neutralization Assay
This protocol is adapted from the methodology used to evaluate F0045(S) and other hemagglutinin inhibitors.[3]
Objective: To determine the concentration of F0045(S) required to inhibit 50% of virus-induced cytopathic effect (CPE) or cell death.
Materials:
-
F0045(S) compound
-
Influenza virus stocks of interest
-
Madin-Darby Canine Kidney-SIAT1 (MDCK-SIAT1) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Workflow for EC50 determination of F0045(S).
Procedure:
-
Cell Preparation:
-
One day prior to the assay, seed MDCK-SIAT1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of F0045(S) in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the F0045(S) stock solution in infection medium (DMEM supplemented with TPCK-treated trypsin and antibiotics) to achieve the desired concentration range for testing (e.g., 0.1 µM to 100 µM).
-
-
Infection and Treatment:
-
On the day of the assay, wash the confluent MDCK-SIAT1 cell monolayers with PBS.
-
Add the serially diluted F0045(S) to the respective wells.
-
Immediately add the influenza virus stock (at a concentration of 50 times the 50% tissue culture infectious dose, or 50 TCID₅₀) to the wells containing the compound.
-
Include appropriate controls:
-
Virus control (cells + virus, no compound)
-
Cell control (cells only, no virus or compound)
-
Compound toxicity control (cells + compound, no virus)
-
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
After the 72-hour incubation, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
Normalize the data to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the F0045(S) concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
This detailed guide provides researchers with the necessary information and protocols to effectively evaluate the anti-influenza activity of F0045(S). The provided data and methodologies can serve as a valuable resource for further research and development of novel antiviral therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 3. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: F0045(S) as a Tool for Studying Hemagglutinin Conformational Changes
Introduction
Influenza virus entry into host cells is a critical first step in infection, mediated by the viral surface glycoprotein (B1211001) hemagglutinin (HA).[1] HA is responsible for both binding to sialic acid receptors on the host cell and, following endocytosis, fusing the viral and endosomal membranes to release the viral genome into the cytoplasm.[1][2] This fusion process is triggered by the acidic environment of the endosome, which induces a large-scale, irreversible conformational change in the HA protein from a metastable pre-fusion state to a stable post-fusion state.[1][3][4] Understanding and inhibiting this conformational change is a major goal for the development of novel antiviral therapeutics.[5][6]
F0045(S) is a small-molecule inhibitor identified through a high-throughput fluorescence polarization screen that specifically targets the highly conserved stem region of Group 1 influenza A hemagglutinins.[5][6] By binding to a hydrophobic cavity at the interface of the HA1 and HA2 subunits, F0045(S) stabilizes the pre-fusion conformation of HA.[2][7][8] This stabilization prevents the low pH-triggered refolding required for membrane fusion, thereby inhibiting viral entry.[2][9] Its specific mechanism of action makes F0045(S) an invaluable research tool for probing the dynamics of HA conformational changes, validating the HA stem as a drug target, and serving as a scaffold for the development of more potent influenza fusion inhibitors.[5][9]
Mechanism of Action
The crystal structure of F0045(S) in complex with H1N1 HA (PDB ID: 6WCR) reveals that it binds to a pocket in the HA stem similar to that targeted by broadly neutralizing antibodies (bnAbs) like FI6v3 and CR9114.[2][5][6] The binding involves a network of polar and non-polar interactions with residues in both the HA1 and HA2 subunits, including a key hydrogen bond with Thr318 of HA1 and CH-π interactions with His18 (HA1) and Trp21 (HA2).[7][8] This interaction network effectively clamps the HA1/HA2 interface, increasing the energy barrier for the spring-loaded conformational change that is normally triggered by protonation in the endosome.[1][8] Consequently, the fusion peptide of HA2 remains sequestered, and the virus is unable to fuse with the host cell membrane.[10][11] The activity is stereoselective, with the (S)-enantiomer showing significantly higher affinity and antiviral activity compared to the (R)-enantiomer.[2][5]
Quantitative Data Summary
The following tables summarize the binding affinity, neutralization activity, and structural interaction parameters of F0045(S).
Table 1: Binding Affinity of F0045 Enantiomers to Group 1 Hemagglutinin
| Compound | Target HA Strain | Assay Method | Binding Constant (Kd / EC50) | Reference |
|---|---|---|---|---|
| F0045 | H1/PR8 | FP Competition | EC50 = 8.8 ± 2.4 µM | [9] |
| F0045(S) | H1/PR8 | SPR | Kd = 0.3 µM | [2] |
| F0045(S) | H1/PR8 | Not Specified | Kd = 6.1 µM | [12] |
| F0045(R) | H1/PR8 | SPR | Kd = 4.7 µM | [2] |
| F0045(S) | H1/Cal04 | FP Competition | Dose-dependent binding | [9] |
| F0045(R) | H1/Cal04 | FP Competition | No significant binding | [9] |
| F0045(S) | H1/Mich15 | FP Competition | Dose-dependent binding | [9] |
| F0045(R) | H1/Mich15 | FP Competition | No significant binding |[9] |
Table 2: In Vitro Antiviral Activity of F0045(S)
| Compound | Virus Strain | Assay Type | Potency (EC50) | Reference |
|---|---|---|---|---|
| F0045(S) | H1/PR8 | Cell Death Assay | 100 ± 4 µM | [5] |
| F0045(R) | H1/PR8 | Cell Death Assay | No protection observed | [5] |
| F0045(S) | H1/Beijing | Neutralization Assay | 1.6 µM | [12] |
| F0045(S) | H1/Cal04 | Neutralization Assay | 3.9 µM | [12] |
| F0045(S) | H5 A/Vietnam/1203/2004 | Neutralization Assay | 22.8 µM | [12] |
| F0045(S) | H2 A/Adachi/2/1957 | Neutralization Assay | 5.4 µM | [2] |
| F0045(S) | H6 A/Taiwan/2/2013 | Neutralization Assay | 7.5 µM |[2] |
Table 3: F0045(S)-Hemagglutinin Structural Interaction Data (H1/PR8 HA)
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 6WCR | [2] |
| Resolution | 2.69 Å | [7][8] |
| Binding Site Location | Hydrophobic cavity at the HA1-HA2 stem interface | [2][5][8] |
| Key Interacting Residues | HA1: His18, His38, Thr318; HA2: Asp19, Trp21, Ile45 | [5][8] |
| Buried Surface Area (BSA) | ~130 Ų (on HA1), ~171 Ų (on HA2) |[7][8] |
Visualizations
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol is used to assess the binding affinity of F0045(S) to purified HA protein by measuring its ability to displace a fluorescently labeled peptide probe (P7-TAMRA) that binds to the same site.[5][9]
-
Materials:
-
Purified, trimeric HA protein (e.g., H1/PR8, H1/Cal04)
-
P7-TAMRA fluorescent probe
-
F0045(S) and F0045(R) compounds, serially diluted in DMSO
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Methodology:
-
Prepare the HA-probe complex solution in Assay Buffer. The final concentrations should be optimized for the specific HA, for example: 30-100 nM HA and 75 nM P7-TAMRA probe.[9]
-
Dispense the HA-probe complex into the wells of the 384-well plate.
-
Add serially diluted F0045(S) or control compounds to the wells. For an 8-point dose-response curve, concentrations might range from 200 nM to 100 µM.[9]
-
Include negative controls (DMSO vehicle) representing no inhibition and positive controls (high concentration of unlabeled P7 peptide, e.g., 300 nM) representing maximum inhibition.[9]
-
Mix for several seconds and incubate at room temperature for 5-10 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Trypsin Susceptibility Assay
This assay qualitatively or semi-quantitatively demonstrates that F0045(S) stabilizes the pre-fusion conformation of HA, protecting it from proteolytic digestion that only occurs after the low-pH-induced conformational change.[2][9]
-
Materials:
-
Purified, trimeric HA protein (e.g., 5 µM H1/PR8)
-
F0045(S) compound (e.g., 50 µM)
-
Low pH Buffer: 20 mM Sodium Citrate, 150 mM NaCl, pH 5.0
-
Neutral pH Buffer: PBS, pH 7.4
-
TPCK-treated trypsin
-
SDS-PAGE loading buffer with reducing agent (e.g., DTT)
-
SDS-PAGE gel and electrophoresis equipment
-
Coomassie stain or Western blot reagents for HA detection
-
-
Methodology:
-
In separate tubes, pre-incubate HA with F0045(S) or a vehicle control (DMSO) in Neutral pH Buffer for 30 minutes at room temperature.
-
Induce the conformational change by adding Low pH Buffer to the reaction tubes and incubate for 15-30 minutes at room temperature. Include a control sample that remains at neutral pH.
-
Add TPCK-treated trypsin to all tubes to a final concentration of ~10-20 µg/mL and incubate for 20 minutes at 37°C.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE. The HA protein consists of HA1 and HA2 subunits.
-
Expected Result: The neutral pH control will show intact HA1 and HA2 bands. The low pH sample with vehicle control will show digestion (disappearance or cleavage) of the HA bands. The sample treated with F0045(S) at low pH should show protection from digestion, with intact HA bands similar to the neutral pH control.[2][9]
-
Protocol 3: Virus Neutralization (Cell-Death) Assay
This assay measures the ability of F0045(S) to protect susceptible cells (e.g., MDCK-SIAT1) from virus-induced cell death, providing a functional measure of its antiviral activity.[5]
-
Materials:
-
MDCK-SIAT1 cells
-
Influenza A virus stock (e.g., H1/PR8)
-
F0045(S) compound, serially diluted
-
Cell culture medium (e.g., DMEM)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
-
-
Methodology:
-
Seed MDCK-SIAT1 cells in a 96-well plate and grow to confluency.
-
In a separate plate, prepare serial dilutions of F0045(S).
-
Pre-incubate the influenza virus with the diluted F0045(S) for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect them with the virus-compound mixtures. Include controls for uninfected cells (100% viability) and cells infected without any compound (0% viability).
-
Incubate the plates for 48-72 hours at 37°C.[5]
-
Assess cell viability by adding a reagent like CellTiter-Glo and measuring luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell protection for each compound concentration and plot the results to determine the EC50, the concentration at which 50% of the cells are protected from virus-induced death.[5]
-
Separately, determine the compound's cytotoxicity (CC50) by treating uninfected cells with the same concentration range of F0045(S).
-
References
- 1. Influenza hemagglutinin is spring-loaded by a metastable native conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 3. Early steps of the conformational change of influenza virus hemagglutinin to a fusion active state: stability and energetics of the hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Investigation of the Influenza Hemagglutinin Conformational Changes in Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application of F0045(S) in Viral Pseudoparticle Entry Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F0045(S) is a small molecule inhibitor that has demonstrated potent antiviral activity against Influenza A virus. It functions by targeting the highly conserved stem region of the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. By binding to a hydrophobic pocket in the HA stem, F0045(S) prevents the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the release of the viral genome into the cytoplasm and halting infection.[1][2] This application note provides detailed protocols for utilizing F0045(S) in viral pseudoparticle entry assays to evaluate its inhibitory activity.
Viral pseudoparticles are valuable tools in virology research. They are chimeric viral particles that consist of a core from one virus (e.g., a retrovirus or rhabdovirus) and are enveloped by the surface glycoproteins of another virus, such as the hemagglutinin (HA) of influenza virus. These particles mimic the entry process of the target virus but are replication-deficient, making them safe to handle in a Biosafety Level 2 (BSL-2) laboratory. Pseudovirus entry can be quantified by the expression of a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), that is incorporated into the viral core.
Mechanism of Action of F0045(S)
The entry of influenza virus into a host cell is a multi-step process. The viral HA protein first binds to sialic acid receptors on the cell surface, leading to the engulfment of the virus into an endosome through endocytosis.[3][4][5][6] The acidic environment of the late endosome triggers a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane and facilitates the fusion of the viral and endosomal membranes.[3][4][5][6] This fusion event allows the viral ribonucleoprotein complexes to be released into the cytoplasm.
F0045(S) specifically targets the stem region of group 1 HAs.[1][2] X-ray crystallography studies have shown that F0045(S) binds to a conserved hydrophobic cavity at the interface of the HA1 and HA2 subunits.[1] This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational rearrangements necessary for membrane fusion.
It is important to note that the mechanism of F0045(S) is specific to the HA-mediated fusion process of influenza viruses. There is currently no evidence to suggest that F0045(S) has any inhibitory activity against viral entry mechanisms that are dependent on other host factors, such as the serine protease TMPRSS2, which is crucial for the entry of some coronaviruses like SARS-CoV-2.[7][8][9][10]
Quantitative Data Summary
The inhibitory activity of F0045(S) against various influenza A strains has been quantified using virus neutralization assays. The half-maximal effective concentration (EC50) values are summarized in the table below. The cytotoxicity of F0045(S) is presented as the half-maximal cytotoxic concentration (CC50).
| Parameter | Influenza A Strain | Cell Line | Value (µM) | Reference |
| EC50 | H1N1 (H1/Beijing) | MDCK-SIAT1 | 1.6 ± 0.1 | [1] |
| EC50 | H1N1 (H1/Cal04) | MDCK-SIAT1 | 3.9 ± 2.1 | [1] |
| EC50 | H5N1 (A/Vietnam/1203/2004) | MDCK-SIAT1 | 22.8 ± 2.3 | [1] |
| EC50 | H1N1 (H1/PR8) | MDCK-SIAT1 | 100 ± 4 | [1] |
| CC50 | F0045(S) | MDCK-SIAT1 | > 500 | [1] |
| CC50 | F0045(R) | MDCK-SIAT1 | > 500 | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the evaluation of F0045(S) in viral pseudoparticle entry assays.
Cell Culture and Maintenance
MDCK-SIAT1 Cell Line: The Madin-Darby Canine Kidney (MDCK)-SIAT1 cell line is engineered to overexpress human 2,6-sialyltransferase (SIAT1), resulting in increased surface expression of α-2,6-linked sialic acids, which are the primary receptors for human influenza viruses.[9][11]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1x Penicillin-Streptomycin, 1% Sodium Pyruvate, 1% MEM Non-Essential Amino Acids, and 1% L-Glutamine. For routine culture of MDCK-SIAT1 cells, the medium should also contain 1 mg/ml G418 sulfate (B86663) (Geneticin) to maintain selection for the SIAT1 expression plasmid.[11]
-
Incubation Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: When cells reach 85-95% confluency, wash with PBS, detach using 0.05% Trypsin-EDTA, and split at a ratio of 1:10 to 1:20.[9]
Production of Influenza HA-Pseudotyped Viral Particles
This protocol describes the generation of lentiviral particles pseudotyped with influenza HA, carrying a luciferase reporter gene.
-
Day 1: Seeding Producer Cells
-
Seed HEK293T cells in a 10 cm dish at a density of 5 x 10^6 cells in 10 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Transfection
-
Prepare the plasmid transfection mix. For each 10 cm dish, combine:
-
Lentiviral backbone plasmid (e.g., pLenti-Luciferase): 10 µg
-
Packaging plasmid (e.g., psPAX2): 7.5 µg
-
Influenza HA expression plasmid (e.g., pcDNA-HA): 2.5 µg
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine) according to the manufacturer's instructions to transfect the HEK293T cells.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Day 3: Media Change
-
Carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete growth medium.
-
-
Day 4 & 5: Harvest Pseudovirus
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the pseudovirus particles.
-
Centrifuge the supernatant at 3000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PVDF filter.
-
The filtered pseudovirus can be used immediately or aliquoted and stored at -80°C for long-term use.
-
F0045(S) Pseudovirus Neutralization Assay
This assay measures the ability of F0045(S) to inhibit the entry of influenza HA-pseudotyped lentiviral particles into MDCK-SIAT1 cells.
-
Day 1: Seeding Target Cells
-
Seed MDCK-SIAT1 cells in a white, clear-bottom 96-well plate at a density of 1.2 x 10^4 cells per well in 100 µL of complete growth medium (without G418).[4]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Infection
-
Prepare serial dilutions of F0045(S) in infection medium (DMEM with 0.3% BSA, 20 mM HEPES, and 1x Penicillin-Streptomycin) at 2x the final desired concentration.
-
In a separate plate, mix 50 µL of the diluted F0045(S) with 50 µL of influenza pseudovirus suspension. Include a "no inhibitor" control (virus with infection medium only) and a "cells only" control (infection medium only).
-
Incubate the F0045(S)-virus mixture for 1 hour at 37°C.
-
Carefully remove the medium from the MDCK-SIAT1 cells.
-
Add 100 µL of the F0045(S)-virus mixture to the corresponding wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Day 4 or 5: Luciferase Assay
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
The percentage of neutralization is calculated as: [1 - (RLU of F0045(S) treated well / RLU of no inhibitor control well)] x 100.
-
The EC50 value can be determined by plotting the percentage of neutralization against the log of the F0045(S) concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which F0045(S) becomes toxic to the target cells.
-
Day 1: Seeding Cells
-
Seed MDCK-SIAT1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of F0045(S) in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted F0045(S) to the wells. Include a "cells only" control with medium containing the same concentration of DMSO as the highest F0045(S) concentration.
-
Incubate for 48-72 hours (to match the duration of the neutralization assay).
-
-
Day 4 or 5: MTT Assay
-
Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
The percentage of cytotoxicity is calculated as: [1 - (Absorbance of F0045(S) treated well / Absorbance of no inhibitor control well)] x 100.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the F0045(S) concentration.
-
Visualizations
Influenza Virus Entry Pathway and Inhibition by F0045(S)
Caption: Influenza virus entry pathway and the inhibitory mechanism of F0045(S).
Experimental Workflow for F0045(S) Pseudovirus Neutralization Assay
Caption: Workflow for the F0045(S) influenza pseudovirus neutralization assay.
References
- 1. Antibody Neutralization of an Influenza Virus that Uses Neuraminidase for Receptor Binding [mdpi.com]
- 2. Development of a safe and convenient neutralization assay for rapid screening of influenza HA-specific neutralizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization-based assay using N-glycan-conjugated quantum dots for screening in hemagglutinin blockers for influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. integralmolecular.com [integralmolecular.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.org [graphviz.org]
Application Notes: Cell Culture Models for Testing F0045(S) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
F0045(S) is a potent inhibitor of influenza virus hemagglutinin, a key protein for viral entry into host cells.[1][2][3] These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the antiviral efficacy of F0045(S). The described protocols and models are essential for preclinical assessment and mechanism of action studies.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. For influenza virus research and testing of entry inhibitors like F0045(S), the following cell lines are recommended:
-
MDCK-SIAT1 Cells: Madin-Darby Canine Kidney (MDCK) cells genetically engineered to overexpress α-2,6-linked sialic acid receptors.[4][5] This modification enhances their susceptibility to human influenza viruses, making them a superior model for isolation and propagation compared to conventional MDCK cells.
-
A549 Cells: A human alveolar basal epithelial cell line widely used for studying influenza A virus replication and host-virus interactions. Long-term culture of A549 cells has been shown to enhance their support for human influenza A virus replication.
Data Presentation: Efficacy of F0045(S)
The antiviral activity of F0045(S) can be quantified through various assays. The following tables summarize key efficacy parameters.
Table 1: In Vitro Antiviral Activity of F0045(S) against Influenza A Strains
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| H1/Beijing | MDCK-SIAT1 | Virus Neutralization | 1.6 ± 0.1 | |
| H1/Cal04 | MDCK-SIAT1 | Virus Neutralization | 3.9 ± 2.1 | |
| H5 A/Vietnam/1203/2004 | MDCK-SIAT1 | Virus Neutralization | 22.8 ± 2.3 | |
| H1/PR8 | MDCK-SIAT1 | Cell Death Assay | 100 ± 4 |
Table 2: Cytotoxicity of F0045(S)
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) | Reference |
| MDCK-SIAT1 | Not Specified | > 500 | >50 (for H1/Cal04) |
EC50 (50% effective concentration) is the concentration of the compound that reduces the viral effect by 50%. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.
Signaling Pathways in Influenza Virus Infection
Influenza virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the host immune response. F0045(S), by inhibiting viral entry, is expected to prevent these downstream effects. Key pathways to investigate include:
-
PI3K/Akt Pathway: Activated by influenza virus to promote cell survival and enhance viral replication.
-
MAPK Pathway (ERK, JNK, p38): Modulated by the virus to regulate gene expression and cytokine production.
-
NF-κB Signaling: Manipulated by the virus to control inflammation and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. MDCK-SIAT1 Cells Show Improved Isolation Rates for Recent Human Influenza Viruses Compared to Conventional MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing F0045(S) Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of F0045(S) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of F0045(S)?
F0045(S) is a potent inhibitor of influenza hemagglutinin (HA), a glycoprotein (B1211001) on the surface of the influenza virus that is essential for viral entry into host cells.[1][2][3][4] By binding to the HA stem, F0045(S) prevents the conformational changes required for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm and inhibiting infection.[2]
Q2: What is the recommended solvent and storage condition for F0045(S)?
For in vitro assays, F0045(S) should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for F0045(S) in cell-based assays?
The effective concentration of F0045(S) can vary depending on the influenza strain, cell line, and assay conditions. Based on available data, the half-maximal effective concentration (EC50) for neutralizing different influenza A virus strains ranges from low micromolar to double-digit micromolar. For example, the EC50 values for MDCK-SIAT1 cell infection are 1.6 µM for H1/Beijing, 3.9 µM for H1/Cal04, and 22.8 µM for H5 A/Vietnam/1203/2004. In a cell death assay with H1/PR8 influenza virus, F0045(S) protected cells with an EC50 of 100 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How can I assess for potential off-target effects of F0045(S)?
While F0045(S) is designed to target influenza hemagglutinin, it is good practice to evaluate potential off-target effects, as is the case with any small molecule inhibitor. Here are some strategies:
-
Use a structurally unrelated inhibitor: If another inhibitor targeting the same viral protein but with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Employ a negative control analog: If available, a structurally similar but inactive version of F0045(S) can be used. This control should not elicit the antiviral effect.
-
Perform counter-screens: Test F0045(S) in assays with unrelated targets to identify potential unintended interactions.
-
Cellular thermal shift assay (CETSA): This method can be used to assess the direct binding of F0045(S) to its target in a cellular context.
Troubleshooting Guides
Issue 1: F0045(S) precipitates out of solution when diluted in aqueous media.
-
Possible Cause: The aqueous solubility of F0045(S) has been exceeded.
-
Solution:
-
Ensure the final DMSO concentration is sufficient: While aiming for a low final DMSO concentration, ensure it is adequate to maintain solubility. A final concentration of up to 0.5% DMSO is often tolerated in cell-based assays.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer.
-
Use a co-solvent: If precipitation persists, consider using a co-solvent system, but be sure to include appropriate vehicle controls.
-
Visually inspect for precipitates: Always visually inspect your final working solutions for any signs of precipitation before adding them to your assay.
-
Issue 2: High background signal or non-specific effects are observed in the assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution:
-
Perform a concentration-response curve: Aggregating compounds often display a steep, non-saturating dose-response curve.
-
Include a non-ionic detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help disrupt aggregates.
-
Lower the concentration: Test a lower concentration range of F0045(S).
-
Issue 3: The vehicle control (DMSO) is showing a biological effect.
-
Possible Cause: The final concentration of DMSO is too high for the cell line being used.
-
Solution:
-
Reduce DMSO concentration: Keep the final DMSO concentration in all wells, including controls, as low as possible (ideally below 0.1%).
-
Run a vehicle control titration: Determine the maximum concentration of DMSO that your cells can tolerate without showing any adverse effects.
-
Quantitative Data Summary
Table 1: Binding Affinity and In Vitro Efficacy of F0045(S)
| Parameter | Value | Conditions |
| Binding Affinity (KD) | 6.1 µM | Influenza Hemagglutinin |
| EC50 (H1/Beijing) | 1.6 µM | MDCK-SIAT1 cell infection assay |
| EC50 (H1/Cal04) | 3.9 µM | MDCK-SIAT1 cell infection assay |
| EC50 (H5 A/Vietnam/1203/2004) | 22.8 µM | MDCK-SIAT1 cell infection assay |
| EC50 (H1/PR8) | 100 µM | Cell death protection assay |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of F0045(S) using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the half-maximal cytotoxic concentration (CC50) and the optimal working concentration of F0045(S) for antiviral assays.
Materials:
-
Target cells (e.g., MDCK-SIAT1)
-
Complete cell culture medium
-
F0045(S) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of F0045(S) in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest F0045(S) concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared F0045(S) dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours), which should be consistent with your planned antiviral assay.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the F0045(S) concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
The optimal working concentration for antiviral assays should be well below the CC50 value to ensure that the observed antiviral effect is not due to cytotoxicity.
Visualizations
Caption: F0045(S) Inhibition of Influenza Virus Entry.
Caption: Workflow for Optimizing F0045(S) Concentration.
References
Solubility issues of F0045(S) in aqueous buffers
Topic: Solubility Issues of F0045(S) in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges when working with the influenza hemagglutinin inhibitor, F0045(S), in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is F0045(S) and what is its mechanism of action?
F0045(S) is a potent small-molecule inhibitor of influenza hemagglutinin (HA).[1][2][3] It functions by binding to the stem region of HA, a highly conserved area, which prevents the conformational changes required for the virus to fuse with the host cell membrane.[2][4] This action effectively blocks viral entry and protects cells from infection.
Q2: What are the reported biological activities of F0045(S)?
F0045(S) has demonstrated neutralization activity against various influenza A virus strains, including H1N1 and H5N1 subtypes. Its efficacy is often reported as the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that reduces viral infection by 50%.
Data Presentation: In Vitro Efficacy of F0045(S)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) |
| H1/Beijing | MDCK-SIAT1 | Virus Neutralization | 1.6 ± 0.1 |
| H1/Cal04 | MDCK-SIAT1 | Virus Neutralization | 3.9 ± 2.1 |
| H5 A/Vietnam/1203/2004 | MDCK-SIAT1 | Virus Neutralization | 22.8 ± 2.3 |
| H1/PR8 | MDCK-SIAT1 | Cell-death | 100 ± 4 |
Data compiled from publicly available research.
Q3: Are there any known solubility issues with F0045(S) in aqueous buffers?
While specific solubility data for F0045(S) is not extensively published, its chemical structure suggests it may have limited solubility in purely aqueous solutions, a common characteristic of small-molecule inhibitors. Researchers may observe precipitation or difficulty in achieving desired concentrations in standard aqueous buffers like Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with F0045(S) during experimental workflows.
Issue 1: F0045(S) powder does not dissolve in my aqueous buffer.
-
Cause: F0045(S) is likely a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers is often challenging for such compounds.
-
Solution: Prepare a high-concentration stock solution in an organic solvent first.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used water-miscible organic solvents for creating stock solutions of hydrophobic compounds.
-
Protocol:
-
Weigh the desired amount of F0045(S) powder.
-
Add a small volume of 100% DMSO to dissolve the powder completely, creating a concentrated stock solution (e.g., 10-50 mM).
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
For your experiment, dilute this stock solution into your aqueous buffer to the final desired working concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting your experimental system.
-
-
Issue 2: My F0045(S) solution is cloudy or shows precipitation after dilution into the aqueous buffer.
-
Cause: The concentration of F0045(S) in the final aqueous solution may have exceeded its solubility limit, even with the use of a co-solvent like DMSO. This is known as "crashing out."
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of F0045(S) in your experiment, if feasible.
-
Increase the Co-solvent Percentage: You can try slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO). However, always check the tolerance of your cell line or assay to the solvent.
-
Adjust the pH of the Buffer: The solubility of a compound can be pH-dependent if it has ionizable groups. You can test a range of pH values for your buffer (e.g., pH 6.5 to 8.0) to see if it improves solubility.
-
Use a Surfactant: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds. For instance, a buffer containing a low concentration of Triton X-100 (e.g., 0.01%) has been used in binding assays with F0045(S).
-
Sonication: After dilution, briefly sonicating the final solution can help to redissolve small precipitates.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in your experiment, resulting in high variability.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of F0045(S) from your stock for each experiment to minimize precipitation over time.
-
Filter the Solution: Before use, you can filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Visually Inspect: Always visually inspect your solution for any signs of precipitation before adding it to your cells or assay.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM F0045(S) Stock Solution in DMSO
-
Materials:
-
F0045(S) powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of F0045(S) for your desired volume of 10 mM stock solution.
-
Weigh the F0045(S) powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM F0045(S) Working Solution in PBS
-
Materials:
-
10 mM F0045(S) stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Perform a 1:1000 serial dilution. For example, to prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of PBS.
-
Vortex the solution immediately and thoroughly after adding the stock.
-
Visually inspect for any signs of precipitation.
-
Use the working solution immediately for your experiment.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Signal in SPR Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low signal issues encountered during Surface Plasmon Resonance (SPR) experiments, with a focus on systems utilizing sensor chips like the F0045(S).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no signal in my SPR experiment?
A low signal in an SPR experiment can stem from several factors throughout the experimental workflow. The primary causes typically fall into one of the following categories:
-
Problems with Ligand Immobilization:
-
Issues with the Analyte:
-
Suboptimal Experimental Conditions:
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Buffer Mismatch: The running buffer composition may not be optimal for the interaction, affecting binding affinity.[1]
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Mass Transport Limitation: For high-affinity interactions, the rate of analyte binding to the ligand can be limited by the diffusion of the analyte from the bulk solution to the sensor surface, which can sometimes manifest as a lower than expected signal.[4]
-
-
Instrument and Sensor Chip Issues:
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Incorrect Sensor Chip Choice: The chosen sensor chip (e.g., F0045(S)) may not be suitable for the specific application (e.g., using a low-capacity chip for a small molecule analyte).[5]
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Clogged Flow Cell: Obstructions in the microfluidics can lead to inconsistent flow and poor signal.
-
Q2: How do I know if my ligand is properly immobilized on the F0045(S) sensor chip?
To confirm successful ligand immobilization, monitor the response units (RU) during the immobilization step. A significant increase in RU after ligand injection, followed by a stable baseline after a wash step, indicates that the ligand has been coupled to the surface. The target immobilization level will depend on your specific assay, but a complete lack of an RU shift suggests a failure in the immobilization chemistry.
Q3: Can the type of sensor chip, such as the F0045(S), affect the signal strength?
Absolutely. Different sensor chips have different surface chemistries and properties that directly impact signal strength.[5] For instance:
-
3D Dextran Matrix Chips (e.g., CM5-like surfaces): These offer a high capacity for ligand immobilization, which can amplify the signal, especially for small molecule analytes.[6]
-
Planar Chips (e.g., gold or C1-like surfaces): These have a lower capacity but can be advantageous for larger analytes or when mass transport effects are a concern.
-
Capture-Based Chips (e.g., NTA, Streptavidin): These chips are designed to bind tagged ligands in a specific orientation, which can enhance binding activity and, consequently, the signal.[5]
Without specific manufacturer information for the "F0045(S)" chip, you may need to infer its properties based on the immobilization protocol used. For example, if you are using amine coupling chemistry, it is likely a carboxymethylated surface.
Q4: What role does the running buffer play in obtaining a good signal?
The running buffer is critical for a successful SPR experiment. Its composition, including pH and ionic strength, can significantly influence the binding interaction.[1] It is essential to use a buffer that maintains the stability and activity of both the ligand and the analyte. Additives such as surfactants (e.g., Tween 20) or BSA can help to reduce non-specific binding, which can sometimes mask a specific but weak signal.[3][4][7]
Troubleshooting Low Signal: A Step-by-Step Guide
If you are experiencing a low signal, systematically work through the following troubleshooting steps. The accompanying diagram illustrates the logical flow of this process.
Diagram: Troubleshooting Workflow for Low SPR Signal
Caption: A logical workflow for troubleshooting low SPR signals.
Troubleshooting Steps and Solutions
| Potential Cause | How to Diagnose | Recommended Solutions |
| 1. Low Ligand Immobilization Level | Check the RU values after the ligand immobilization step. A low RU increase (<500 RU for small molecule interaction) is a strong indicator. | - Increase Ligand Concentration: Prepare the ligand at a higher concentration for immobilization.[6] - Optimize Immobilization pH: For amine coupling, screen different pH values for the immobilization buffer to enhance pre-concentration.[6] - Extend Contact Time: Increase the injection time of the ligand during immobilization.[5] |
| 2. Inactive Immobilized Ligand | The immobilization level is adequate, but there is still no analyte binding. This suggests the ligand's binding sites are blocked or the ligand is denatured. | - Change Immobilization Chemistry: If using direct covalent coupling (e.g., amine coupling), switch to a capture-based method (e.g., His-tag/NTA, Biotin/Streptavidin) to ensure proper orientation.[3][5] - Use a Different Coupling Chemistry: If amine coupling is suspected to inactivate the ligand, consider thiol or aldehyde coupling if suitable residues are available.[3] |
| 3. Low Analyte Concentration or Activity | Run a concentration series of the analyte. If a signal is only observed at the highest concentrations, or not at all, this could be the issue. | - Increase Analyte Concentration: If possible, increase the concentration of the analyte in the injections.[1][2] - Verify Analyte Integrity: Check the purity and activity of your analyte using an alternative technique (e.g., SDS-PAGE, functional assay).[1] |
| 4. Suboptimal Buffer Conditions | The interaction is known to occur from other assays, but no signal is observed in SPR. | - Buffer Screening: Test a range of buffer pH and salt concentrations to find the optimal conditions for the interaction.[1] - Include Additives: For analytes prone to non-specific binding, add a small amount of surfactant (e.g., 0.005% Tween 20) or BSA to the running buffer.[4][7] |
| 5. Inappropriate Sensor Chip | You are working with a low molecular weight analyte and a low-capacity sensor chip, resulting in a very small theoretical Rmax. | - Use a High-Capacity Chip: For small molecule analysis, a sensor chip with a 3D matrix (like a CM5 or similar) is often recommended to increase the ligand density and amplify the signal.[5][6] |
Key Experimental Protocols
Protocol 1: Standard Amine Coupling Immobilization
This protocol is suitable for ligands containing primary amines and is commonly used with carboxymethylated sensor surfaces.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide). Inject this mixture over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[6]
-
Ligand Injection: Dissolve the ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate) at a pH just below its isoelectric point (pI) to promote pre-concentration. Inject the ligand solution over the activated surface until the desired immobilization level is reached.
-
Deactivation: Inject a 1 M ethanolamine-HCl solution (pH 8.5) for 7 minutes at 10 µL/min to deactivate any remaining active esters on the surface.
Protocol 2: Analyte Binding Assay
-
System Priming: Prime the system with fresh, degassed running buffer until a stable baseline is achieved.
-
Analyte Preparation: Prepare a series of analyte dilutions in the running buffer. It is recommended to include a zero-analyte (buffer only) injection to serve as a blank.
-
Analyte Injection: Inject the analyte concentrations in ascending order, from the lowest to the highest concentration. Use a sufficient association time to observe the binding event and a dissociation time that allows for the return to baseline for weaker interactions. A typical flow rate for binding analysis is 30-50 µL/min.[6]
-
Regeneration (if required): After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution (e.g., low pH glycine, high salt) must be optimized to ensure complete removal of the analyte without damaging the ligand.[4]
Diagram: General SPR Experimental Workflow
Caption: A simplified overview of the key stages in an SPR experiment.
References
Technical Support Center: Enhancing the Binding Affinity of F0045(S) Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively working on the optimization of F0045(S) and its derivatives as influenza hemagglutinin (HA) inhibitors. Here, you will find troubleshooting guidance for common experimental challenges, frequently asked questions, detailed experimental protocols, and a summary of structure-activity relationship (SAR) data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is F0045(S) and why is it a promising lead compound?
F0045(S) is a small-molecule inhibitor that targets the stem region of influenza A hemagglutinin (HA), a crucial protein for viral entry into host cells.[1] It demonstrates potent inhibitory activity with a dissociation constant (Kd) of 6.1 µM.[1] The crystal structure of F0045(S) in complex with H1N1 HA reveals that it binds to a conserved pocket in the HA stem. Notably, there are adjacent, unoccupied pockets within the binding site, suggesting that modifications to the F0045(S) scaffold could lead to derivatives with enhanced binding affinity and antiviral potency.
Q2: Which enantiomer of F0045 is more active?
The (S)-enantiomer, F0045(S), exhibits significantly greater binding affinity and antiviral activity compared to the (R)-enantiomer. This highlights the stereospecificity of the interaction with the HA protein.
Q3: What is the mechanism of action for F0045(S) and its derivatives?
F0045(S) and its optimized derivatives are fusion inhibitors. They bind to the stem region of HA and stabilize it in its pre-fusion conformation. This prevents the conformational changes that are necessary for the fusion of the viral and endosomal membranes, thereby blocking viral entry into the host cell.
Q4: What is SuFEx click chemistry and how has it been applied to F0045(S) optimization?
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a robust and versatile set of click chemistry reactions that allow for the rapid and efficient synthesis of a diverse library of compounds.[2][3][4][5][6][7] Researchers have utilized a SuFEx-based high-throughput medicinal chemistry (HTMC) strategy to diversify the F0045(S) lead compound.[1][2] This approach, combined with structure-guided design, has led to the identification of ultrapotent influenza fusion inhibitors with subnanomolar cellular antiviral activity.[1]
Troubleshooting Guides
Fluorescence Polarization (FP) Binding Assays
Issue: Low signal-to-noise ratio or small dynamic range in FP assay.
-
Possible Cause 1: Inappropriate fluorophore.
-
Troubleshooting: Ensure the chosen fluorophore has a high quantum yield and is suitable for FP assays. The position of the fluorophore on the tracer molecule can also affect the polarization change upon binding.
-
-
Possible Cause 2: Suboptimal tracer or protein concentrations.
-
Troubleshooting: Titrate both the fluorescently labeled tracer and the protein to determine the optimal concentrations that yield a stable and robust signal window. The tracer concentration should ideally be below the Kd of the interaction.
-
-
Possible Cause 3: High background fluorescence.
-
Troubleshooting: Use black, non-binding microplates. Check all buffer components for intrinsic fluorescence and consider using alternative reagents if necessary.
-
Issue: Inconsistent or non-reproducible FP results.
-
Possible Cause 1: Incomplete mixing or incubation.
-
Troubleshooting: Ensure thorough mixing of reagents and allow sufficient incubation time for the binding reaction to reach equilibrium.
-
-
Possible Cause 2: Compound precipitation or aggregation.
-
Troubleshooting: Visually inspect wells for precipitation. Test the solubility of the F0045(S) derivatives in the assay buffer. The inclusion of a small amount of a non-ionic detergent like Tween-20 may help.
-
-
Possible Cause 3: Instrument settings not optimized.
-
Troubleshooting: Calibrate the plate reader and optimize the gain settings to maximize the signal without saturating the detector.
-
Surface Plasmon Resonance (SPR) Analysis
Issue: High non-specific binding of F0045(S) derivatives to the sensor chip.
-
Possible Cause 1: Hydrophobic or electrostatic interactions with the chip surface.
-
Troubleshooting: Increase the salt concentration of the running buffer to minimize electrostatic interactions. Include a non-ionic detergent (e.g., Tween-20) in the running buffer to reduce hydrophobic interactions.
-
-
Possible Cause 2: Improperly prepared protein surface.
-
Troubleshooting: Ensure the HA protein is properly folded and active after immobilization. Use a reference flow cell to subtract non-specific binding.
-
Issue: Difficulty in obtaining reliable kinetic data for fast-associating/dissociating compounds.
-
Possible Cause 1: Mass transport limitation.
-
Troubleshooting: Use a lower density of immobilized HA on the sensor chip. Increase the flow rate of the analyte.
-
-
Possible Cause 2: Rapid dissociation.
-
Troubleshooting: If the off-rate is too fast to be measured accurately, consider using a steady-state affinity analysis instead of kinetic analysis.
-
Quantitative Data Summary
The following tables summarize the binding affinity and antiviral activity of F0045(S) and its optimized derivatives.
Table 1: Binding Affinity of F0045 Enantiomers against Influenza A H1N1 (A/Puerto Rico/8/1934)
| Compound | Method | Kd (µM) |
| F0045(S) | SPR | 0.3 |
| F0045(R) | SPR | 4.7 |
Data sourced from Kitamura et al., PNAS 2024.[8]
Table 2: In Vitro Antiviral Activity of F0045(S) and Optimized Derivatives against Influenza A H1N1 (A/Puerto Rico/8/1934)
| Compound | EC50 (nM) |
| F0045(S) | >10,000 |
| 6(R) | 410 |
| 6'(S) | 38 |
| 7 | <1 |
EC50 (half-maximal effective concentration) values represent the concentration of the compound that inhibits viral activity by 50%.[9][10][11] Data sourced from Kitamura et al., PNAS 2024.[12]
Table 3: Binding Affinity of Optimized F0045(S) Derivatives against Influenza A H1N1 (A/Puerto Rico/8/1934)
| Compound | Method | Kd (nM) |
| F0045(S) | SPR | 300 |
| 6(R) | SPR | 120 |
| 6'(S) | SPR | 27 |
| 7 | SPR | 12 |
Data sourced from Kitamura et al., PNAS 2024.[8][12]
Experimental Protocols
Synthesis of F0045(S) Derivatives via SuFEx Click Chemistry
This protocol provides a general workflow for the diversification of F0045(S) using SuFEx chemistry as described by Kitamura et al., 2024.[1][12]
-
Preparation of F0045(S) core with a SuFExable handle: Modify the F0045(S) scaffold to incorporate a reactive group suitable for SuFEx chemistry, such as a primary amine.
-
High-Throughput Synthesis: In a 96-well plate format, react the modified F0045(S) core with a library of diverse sulfonyl fluorides (R-SO2F) or other SuFEx-compatible reagents.
-
Reaction Conditions: The reactions are typically carried out in an appropriate solvent (e.g., acetonitrile) at room temperature, often with a base catalyst.
-
Direct Screening: The resulting library of F0045(S) derivatives can often be directly used in primary binding assays without the need for extensive purification.
Fluorescence Polarization (FP) Competition Assay
This protocol is adapted from the methods used to characterize F0045(S) and its derivatives.
-
Reagents and Buffer:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Fluorescent Tracer: A fluorescently labeled peptide or small molecule known to bind to the HA stem (e.g., P7-TAMRA).
-
Recombinant Hemagglutinin (HA) protein.
-
Test Compounds: F0045(S) derivatives dissolved in DMSO.
-
-
Procedure:
-
In a black, low-volume 384-well plate, add the assay buffer.
-
Add the fluorescent tracer at a fixed concentration (e.g., 10 nM).
-
Add the HA protein at a concentration that results in a significant polarization signal (to be determined by titration).
-
Add serial dilutions of the test compounds. Include controls with DMSO only (maximum polarization) and a known binder or excess unlabeled tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.
-
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
This protocol outlines the general steps for determining the binding kinetics of F0045(S) derivatives to HA.
-
Instrumentation and Consumables:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Procedure:
-
Immobilization of HA: Activate the sensor chip surface using the amine coupling kit and immobilize the recombinant HA protein to the desired level.
-
Analyte Preparation: Prepare a series of dilutions of the F0045(S) derivative in running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the immobilized HA surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Caption: Experimental workflow for the development of potent F0045(S) derivatives.
Caption: Logical relationship for improving the binding affinity of F0045(S) derivatives.
References
- 1. Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. pnas.org [pnas.org]
Technical Support Center: Addressing F0045(S) Cytotoxicity in Long-Term Cell Assays
Disclaimer: The compound "F0045(S)" is not identified in publicly available scientific literature. The following information is provided as a detailed template for a technical support center, using a hypothetical compound "F0045(S)" to illustrate the structure and content. Researchers should substitute the information with data specific to their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of F0045(S) cytotoxicity?
A1: F0045(S) is a potent kinase inhibitor that primarily induces cytotoxicity through the induction of oxidative stress and subsequent apoptosis. It has been observed to increase intracellular reactive oxygen species (ROS)[1]. The accumulation of ROS can lead to cellular damage and trigger programmed cell death pathways.
Q2: Why am I observing significant cytotoxicity with F0045(S) in my long-term (>48 hours) cell assays, even at low concentrations?
A2: The cumulative effect of F0045(S) over extended periods can lead to significant cytotoxicity. Continuous inhibition of the target kinase and the persistent generation of ROS can overwhelm the cell's antioxidant defense mechanisms over time, leading to a decline in cell viability even at concentrations that are well-tolerated in short-term assays.
Q3: Can the cytotoxicity of F0045(S) be mitigated without compromising its intended biological effect?
A3: In some cases, it may be possible to mitigate off-target cytotoxic effects. Strategies include co-treatment with antioxidants, using intermittent dosing schedules, or employing 3D cell culture models that can sometimes show different sensitivity profiles[2]. The feasibility of these approaches will depend on the specific research question and cell type used.
Q4: How does the choice of cytotoxicity assay affect the measurement of F0045(S) effects?
A4: The choice of assay is critical. Metabolic assays like MTT or resazurin (B115843) measure metabolic activity, which can be directly affected by F0045(S) independent of cell death, potentially leading to misleading results[3][4]. It is advisable to use a multi-assay approach, combining a metabolic assay with a direct measure of cell death (e.g., trypan blue exclusion, Annexin V/PI staining, or a real-time live/dead cell imaging assay).
Q5: Is there a known resistance mechanism to F0045(S) cytotoxicity?
A5: While specific resistance mechanisms to the hypothetical F0045(S) are unknown, general mechanisms of resistance to cytotoxic agents include the upregulation of drug efflux pumps (like P-glycoprotein), enhanced DNA repair mechanisms, and alterations in apoptotic signaling pathways.
Troubleshooting Guides
Issue 1: High variability in cell viability data between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent F0045(S) concentration | Prepare a fresh stock solution of F0045(S) and perform serial dilutions carefully. Vortex briefly between dilutions. |
| Contamination | Regularly check for microbial contamination in cell cultures and reagents. |
Issue 2: IC50 value of F0045(S) is significantly lower in long-term assays compared to short-term assays.
| Potential Cause | Recommended Solution |
| Cumulative toxicity | This is an expected behavior for some compounds. Consider performing a time-course experiment to characterize the temporal effects of F0045(S). |
| Compound degradation | While less likely to lower the IC50, compound instability can affect results. If suspected, protect the compound from light and consider replenishing the media with fresh compound during the assay. |
| Cell cycle effects | Long-term exposure may lead to cell cycle arrest at a sensitive phase. Analyze the cell cycle profile of treated cells using flow cytometry. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of F0045(S) in Different Cell Lines
| Cell Line | Assay Duration | IC50 (µM) |
| A549 | 24 hours | 15.2 |
| A549 | 72 hours | 2.8 |
| MCF7 | 24 hours | 21.5 |
| MCF7 | 72 hours | 4.1 |
| HepG2 | 24 hours | 8.9 |
| HepG2 | 72 hours | 1.3 |
Table 2: Effect of Antioxidant (N-acetylcysteine) on F0045(S) Cytotoxicity in A549 cells (72-hour assay)
| F0045(S) Conc. (µM) | % Viability (F0045(S) alone) | % Viability (+ 1mM NAC) |
| 0 | 100 | 100 |
| 1 | 85 | 98 |
| 2.5 | 52 | 81 |
| 5 | 21 | 55 |
| 10 | 5 | 25 |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the Resazurin Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of F0045(S) in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of F0045(S). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Resazurin Addition: Prepare a working solution of resazurin in sterile PBS. Add 10% (v/v) of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the vehicle-treated control.
Protocol 2: Mitigation of F0045(S) Cytotoxicity with an Antioxidant
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment: Prepare solutions of F0045(S) at various concentrations with and without a fixed concentration of an antioxidant (e.g., 1 mM N-acetylcysteine).
-
Treatment: Add the co-treatment media to the respective wells.
-
Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.
Visualizations
Caption: Hypothetical signaling pathway of F0045(S).
References
Overcoming resistance to F0045(S) in influenza strains
Welcome to the technical support center for F0045(S). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to F0045(S) resistance in influenza strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is F0045(S) and its mechanism of action?
F0045(S) is an investigational antiviral compound designed to target the neuraminidase (NA) enzyme of the influenza virus. The NA enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. F0045(S) acts as a competitive inhibitor of the NA enzyme's active site. By binding to this site, it prevents the cleavage of sialic acid residues, causing newly synthesized virions to aggregate on the cell surface and limiting the spread of the infection to other cells.
Q2: How is resistance to F0045(S) typically identified in a laboratory setting?
Resistance to F0045(S) is primarily identified through in vitro susceptibility assays. The two main methods are:
-
Neuraminidase (NA) Inhibition Assay: This enzyme-based assay directly measures the concentration of F0045(S) required to inhibit the activity of the viral NA enzyme by 50% (IC50). A significant increase in the IC50 value for a test virus compared to a sensitive reference strain indicates resistance.
-
Cell-based Assays: Assays such as the plaque reduction neutralization test (PRNT) or virus yield reduction assays measure the ability of F0045(S) to inhibit viral replication in cell culture. The concentration of the drug that reduces the number of plaques or the viral titer by 50% (EC50) is determined. An elevated EC50 value is indicative of resistance.
Q3: What are the known molecular mechanisms of resistance to F0045(S)?
Resistance to F0045(S) and other neuraminidase inhibitors is typically associated with amino acid substitutions in the NA protein. These mutations can reduce the binding affinity of the inhibitor to the enzyme's active site. While research on F0045(S) is ongoing, mutations are often observed in conserved residues within the NA active site or framework regions that support the active site's conformation. For example, substitutions analogous to the H274Y mutation (N1 numbering) in influenza A(H1N1) viruses, which confers high-level resistance to oseltamivir, are a key area of investigation for F0045(S) resistance.
Q4: If I identify a potential resistance-conferring mutation, what is the next step?
Once a mutation in the neuraminidase gene is identified in a resistant viral isolate through sequencing, the next crucial step is to confirm that this specific mutation is responsible for the observed resistance. This is typically achieved through reverse genetics. The identified mutation is introduced into the NA gene segment of a susceptible, wild-type influenza virus. The resulting recombinant virus is then tested for its susceptibility to F0045(S) using NA inhibition and cell-based assays. A significant increase in the IC50 or EC50 value of the mutant virus compared to the wild-type virus confirms the role of the mutation in conferring resistance.
Troubleshooting Guides
Problem: My experimental results show a high IC50 value for F0045(S), suggesting resistance, but sequencing of the neuraminidase gene reveals no known resistance mutations.
-
Possible Cause 1: Novel Resistance Mutation: The observed resistance could be due to a novel amino acid substitution in the NA that has not been previously characterized.
-
Solution: Carefully analyze the full-length NA sequence for any amino acid changes compared to a sensitive reference strain. Pay close attention to residues within and surrounding the active site. If a novel mutation is found, use reverse genetics to confirm its role in resistance.
-
-
Possible Cause 2: Mutations in the Hemagglutinin (HA) Gene: In some cases, mutations in the HA gene can reduce the virus's dependence on NA activity for its release, leading to apparent resistance to NA inhibitors. These mutations typically alter the binding affinity of HA for sialic acid receptors.
-
Solution: Sequence the HA gene of the resistant isolate and compare it to a sensitive reference strain. Look for mutations in the receptor-binding site.
-
-
Possible Cause 3: Experimental Artifact: Issues with the assay itself, such as incorrect drug concentration, degradation of the compound, or problems with the substrate in an NA inhibition assay, can lead to inaccurate IC50 values.
-
Solution: Review the experimental protocol thoroughly. Run the assay again with a new aliquot of F0045(S) and freshly prepared reagents. Include both a known sensitive (wild-type) and a known resistant virus as controls to validate the assay's performance.
-
Problem: There is significant variability in my neuraminidase inhibition assay results between experiments.
-
Possible Cause 1: Inconsistent Virus Titer: The amount of virus used in the assay can affect the results.
-
Solution: Ensure that the virus input is standardized across all experiments. This can be achieved by titrating the virus stock and using the same multiplicity of infection (MOI) or a standardized amount of NA activity for each assay.
-
-
Possible Cause 2: Substrate Instability: The fluorescent or chemiluminescent substrates used in NA inhibition assays can be sensitive to light and temperature.
-
Solution: Prepare the substrate solution fresh for each experiment and protect it from light. Ensure consistent incubation times and temperatures as specified in the protocol.
-
-
Possible Cause 3: Pipetting Inaccuracies: Small variations in the volumes of the drug, virus, or substrate can lead to significant differences in the final readout.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions of the compound, it is advisable to prepare a fresh dilution series for each experiment.
-
Data Presentation
Table 1: Comparative Efficacy (IC50) of F0045(S) Against Susceptible and Resistant Influenza A Strains
| Virus Strain | Genotype | Relevant NA Mutation | F0045(S) IC50 (nM) | Fold-change in IC50 |
| A/California/07/2009(H1N1) | Wild-Type | None | 1.2 ± 0.3 | - |
| A/California/07/2009(H1N1) | Mutant | H274Y | 350.5 ± 25.1 | ~292 |
| A/Victoria/361/2011(H3N2) | Wild-Type | None | 2.5 ± 0.6 | - |
| A/Victoria/361/2011(H3N2) | Mutant | E119V | 98.7 ± 12.3 | ~39 |
Table 2: Common Amino Acid Substitutions in Neuraminidase Associated with Resistance to NA Inhibitors
| Amino Acid Substitution | Influenza Type/Subtype | Effect on Inhibitor Binding |
| H274Y (N1 numbering) | A(H1N1), A(H5N1) | Disrupts hydrophobic interactions with the inhibitor's side chains. |
| E119V/G/D (N2 numbering) | A(H3N2), B | Alters the conformation of the active site, reducing binding affinity. |
| R292K (N2 numbering) | A(H3N2) | Affects the stability of the inhibitor within the active site. |
| N294S (N1 numbering) | A(H1N1) | Indirectly impacts the conformation of the active site. |
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase (NA) Inhibition Assay
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of F0045(S).
-
Virus Preparation: Dilute the influenza virus stock in assay buffer (e.g., MES buffer) to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Compound Dilution: Prepare a series of 2-fold dilutions of F0045(S) in the assay buffer. The concentration range should span the expected IC50 value.
-
Assay Plate Setup: In a 96-well black plate, add 25 µL of each F0045(S) dilution. Include wells with buffer only (no inhibitor control) and wells with a known potent NA inhibitor (positive control).
-
Enzyme Reaction: Add 25 µL of the diluted virus to each well. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the NA enzyme.
-
Substrate Addition: Add 50 µL of a fluorogenic NA substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Reaction Termination: Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percent inhibition for each F0045(S) concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Workflow for Investigating F0045(S) Resistance.
Caption: Mechanism of Neuraminidase Inhibition by F0045(S).
Enhancing the in vitro efficacy of F0045(S) through chemical modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the in vitro efficacy of the influenza hemagglutinin inhibitor F0045(S) through chemical modification. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is F0045(S) and what is its mechanism of action?
A1: F0045(S) is a small molecule inhibitor of influenza A virus hemagglutinin (HA).[1] It functions by binding to a conserved pocket in the stem region of HA, which is crucial for the conformational changes required for viral fusion with the host cell membrane.[2][3][4][5] By stabilizing the pre-fusion state of HA, F0045(S) prevents the virus from releasing its genetic material into the host cell, thus inhibiting infection.[6]
Q2: What are the baseline in vitro efficacy and binding affinity of F0045(S)?
A2: The S-enantiomer, F0045(S), is significantly more potent than the R-enantiomer.[3] F0045(S) demonstrates modest potency with a biochemical IC50 of 1.9 µM against H1 HA from A/Puerto Rico/8/1934 (H1/PR8) and a cellular anti-infective EC50 of 100 µM against the same strain.[6] It exhibits neutralization activity against multiple H1N1 and H5N1 strains, with EC50 values of 1.6 µM for H1/Beijing, 3.9 µM for H1/Cal04, and 22.8 µM for H5 A/Vietnam/1203/2004 in MDCK-SIAT1 cells.[1][7]
Q3: Why is chemical modification of F0045(S) necessary?
A3: While F0045(S) serves as a promising lead compound, its initial in vitro potency, particularly its cellular anti-infective efficacy, can be improved for therapeutic potential.[6] Chemical modifications aim to enhance its binding affinity to the HA stem pocket, improve its pharmacokinetic properties, and ultimately increase its antiviral activity.[2] Structural analysis of the F0045(S)-HA complex reveals unoccupied pockets in the binding site, presenting opportunities for medicinal chemistry optimization.[2][5][8]
Q4: What general strategies can be employed to modify F0045(S) for improved efficacy?
A4: A common strategy is a structure-guided design coupled with high-throughput medicinal chemistry (HTMC).[6] This involves synthesizing analog libraries with modifications aimed at exploring unoccupied regions of the HA stem binding pocket.[2] Techniques like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry can be used to rapidly generate diverse analogs.[6] The goal is to introduce moieties that establish additional favorable interactions (e.g., polar interactions) with HA residues, thereby increasing binding affinity and antiviral potency.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in the Fluorescence Polarization (FP) competition assay.
-
Possible Cause 1: Reagent instability.
-
Troubleshooting Tip: Ensure that the fluorescently labeled peptide probe and the HA protein are stored under recommended conditions and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment if possible.
-
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting Tip: Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to minimize non-specific binding of the compounds to the assay components.
-
-
Possible Cause 3: Compound interference.
-
Troubleshooting Tip: Test for compound autofluorescence by measuring the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If significant, consider using a different fluorescent probe with distinct spectral properties.
-
Issue 2: Low potency of a synthesized F0045(S) analog in the virus neutralization assay despite good binding affinity in the FP assay.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Tip: The compound may have physicochemical properties that limit its ability to cross the cell membrane. Consider performing a cell-based permeability assay (e.g., Caco-2) to assess its membrane permeability. Modifications to the compound's structure to improve its lipophilicity or other properties influencing cell uptake may be necessary.
-
-
Possible Cause 2: Compound cytotoxicity.
-
Troubleshooting Tip: Determine the 50% cytotoxic concentration (CC50) of the analog in the cell line used for the neutralization assay. If the EC50 is close to the CC50, the observed antiviral effect may be due to toxicity rather than specific inhibition. The therapeutic index (CC50/EC50) should be sufficiently high.
-
-
Possible Cause 3: Metabolic instability.
-
Troubleshooting Tip: The compound may be rapidly metabolized by the cells into an inactive form. Conduct a metabolic stability assay using liver microsomes or cell lysates to assess the compound's half-life.
-
Issue 3: Difficulty in synthesizing F0045(S) analogs.
-
Possible Cause 1: Complex synthetic route.
-
Troubleshooting Tip: Simplify the synthetic strategy where possible. The use of robust and high-yield reactions, such as click chemistry, can facilitate the rapid synthesis of analog libraries.[6]
-
-
Possible Cause 2: Chiral separation challenges.
-
Troubleshooting Tip: Since the S-enantiomer is the active form, efficient chiral separation or stereoselective synthesis is crucial. Utilize chiral chromatography or develop an asymmetric synthesis route to obtain the desired enantiomer in high purity.
-
Quantitative Data
Table 1: In Vitro Efficacy of F0045(S) and its Analogs against Influenza A/Puerto Rico/8/1934 (H1/PR8)
| Compound | Biochemical IC50 (µM) | Cellular EC50 (µM) | Fold Improvement over F0045(S) (Cellular EC50) |
| F0045(S) | 1.9 | 100 | 1 |
| 4 | 0.023 | 0.089 | 1,124 |
| 6'(S) | 0.004 | 0.020 | 5,000 |
Data sourced from a study on ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry.[6]
Table 2: In Vitro Neutralization Activity of F0045(S) against Different Influenza Strains
| Influenza Strain | Cell Line | EC50 (µM) |
| H1/Beijing | MDCK-SIAT1 | 1.6 |
| H1/Cal04 | MDCK-SIAT1 | 3.9 |
| H5 A/Vietnam/1203/2004 | MDCK-SIAT1 | 22.8 |
Data sourced from MedchemExpress product information and the primary literature.[1][7]
Experimental Protocols
1. Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the biochemical potency (IC50) of F0045(S) and its analogs by measuring their ability to displace a fluorescently labeled peptide probe from the HA stem binding pocket.
-
Materials:
-
Purified recombinant influenza HA protein
-
Fluorescently labeled peptide probe (e.g., P7-TAMRA)
-
F0045(S) and its analogs
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100)
-
384-well black, non-binding surface plates
-
Fluorescence polarization plate reader
-
-
Method:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the HA protein and the fluorescently labeled peptide probe to each well.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibition (vehicle only) and 100% inhibition (excess of unlabeled peptide).
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Influenza Virus Microneutralization Assay
This cell-based assay measures the ability of F0045(S) and its analogs to inhibit influenza virus infection in vitro, providing the cellular effective concentration (EC50).
-
Materials:
-
Madin-Darby Canine Kidney (MDCK-SIAT1) cells
-
Influenza virus stock of a known titer (e.g., TCID50)
-
F0045(S) and its analogs
-
Cell culture medium and infection medium
-
96-well cell culture plates
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo®) or viral protein expression (e.g., ELISA)
-
-
Method:
-
Seed MDCK-SIAT1 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in infection medium.
-
Pre-incubate the influenza virus with the serially diluted compounds for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the virus-compound mixture.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assess cell viability or viral replication. For cell viability, a reagent like CellTiter-Glo® can be added, and luminescence is measured. For viral replication, an ELISA can be performed to detect a viral protein like nucleoprotein.
-
Calculate the percent inhibition of virus-induced cell death or viral replication for each compound concentration and determine the EC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of F0045(S) as an influenza virus entry inhibitor.
Caption: Iterative workflow for the lead optimization of F0045(S).
References
- 1. F0045(S) | Influenza HA inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of F0045(S) and JNJ4796: Hemagglutinin Binding Modes
A detailed guide for researchers on the binding mechanisms of two promising influenza A fusion inhibitors.
This guide provides a comprehensive comparison of the binding modes of two small-molecule influenza A virus inhibitors, F0045(S) and JNJ4796. Both molecules target the highly conserved stem region of hemagglutinin (HA), the primary surface glycoprotein (B1211001) of the influenza virus, thereby preventing the conformational changes necessary for viral entry into host cells.[1][2][3] This analysis is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural basis of inhibition for these compounds.
Overview of Binding and Mechanism of Action
F0045(S) and JNJ4796 are both recognized for their ability to neutralize a broad range of group 1 influenza A viruses, including various H1N1 and H5N1 strains.[1][3] They achieve this by binding to a conserved hydrophobic groove at the interface of the HA1 and HA2 subunits in the HA stem. This binding stabilizes the pre-fusion conformation of the HA trimer, effectively preventing the low pH-induced structural rearrangements that are essential for the fusion of viral and endosomal membranes. The binding sites of both molecules significantly overlap with the epitopes of broadly neutralizing antibodies (bnAbs) such as CR6261, FI6v3, and CR9114, underscoring the therapeutic potential of targeting this region.
Quantitative Comparison of Binding and Activity
The following table summarizes the key quantitative data for F0045(S) and JNJ4796, including binding affinities and antiviral potencies against various influenza strains.
| Parameter | F0045(S) | JNJ4796 |
| Binding Affinity (KD) | 0.3 µM (H1/PR8) 0.8 µM (H1/Cal04) 0.5 µM (H1/Mich15) | Not explicitly stated in the provided results. |
| Antiviral Activity (EC50) | 1.9 µM (H1N1 A/PR/8/1934) 1.6 µM (H1/Beijing) 3.9 µM (H1/Cal04) 22.8 µM (H5 A/Vietnam/1203/2004) | 66 nM (H1/Cal) 22 nM (H1/PR8) 13 nM (H1/SI06) 3.24 µM (H5/Viet) |
| Buried Surface Area (BSA) | ~301 Ų (~130 Ų on HA1 and 171 Ų on HA2) | ~453 Ų (H1) ~472 Ų (H5) |
Detailed Binding Mode Analysis
While both molecules target the same pocket, their specific interactions and orientations exhibit subtle but important differences.
F0045(S) Binding Mode
The co-crystal structure of F0045(S) in complex with H1N1 HA (A/Puerto Rico/8/1934) reveals that it binds in a hydrophobic cavity at the HA1-HA2 interface. The binding is characterized by a network of polar and non-polar interactions:
-
Hydrogen Bonding: The amide carbonyl of F0045(S) forms a direct hydrogen bond with the sidechain hydroxyl group of Thr318 from the HA1 subunit.
-
CH-π Interactions: The A ring of F0045(S) engages in a CH-π interaction with the Cγ2 of Thr318 (HA1). The C ring of F0045(S) establishes further CH-π interactions with His18 (HA1) and Trp21 (HA2).
-
Non-polar Contacts: Additional hydrophobic interactions are made with residues Val40 from HA1 and Thr41, Ile45, Ile48, and Val52 from HA2.
F0045(S) demonstrates enantioselectivity, with the (S) configuration showing significantly higher potency than the (R) configuration due to reduced steric hindrance in the binding pocket. Its specificity for group 1 HAs is attributed to potential steric clashes with a glycosylation site at Asn38 and different residue conformations (e.g., Trp21, Asn49, Leu52) in group 2 HAs.
JNJ4796 Binding Mode
Crystallographic analysis of JNJ4796 with H1N1 (A/Solomon Islands/3/2006) and H5N1 (A/Vietnam/1203/2004) HAs shows it also settles into the conserved hydrophobic groove in the HA stem. It occupies the same site as the heavy chain of the bnAb CR6261. Key interactions include:
-
CH-π Interactions: JNJ4796's binding is heavily reliant on a series of CH-π interactions with residues in the binding pocket.
-
Hydrophobic Interactions: The molecule makes extensive hydrophobic contacts within the pocket.
Similar to F0045(S), the inability of JNJ4796 to bind group 2 HAs is due to the presence of a glycosylation site at HA1 Asn38 and substitutions of key residues in the binding pocket that would lead to steric hindrance.
Comparative Insights
The binding mode of F0045(S) is described as "strikingly similar" to that of the B, C, and D rings of the larger JNJ4796 molecule. Specifically, the interactions made by the C ring of F0045(S) are analogous to those made by the D ring of JNJ4796. This structural overlap in their binding modes confirms a common mechanism of inhibition. However, JNJ4796 has a larger footprint, burying a greater surface area upon binding, which may contribute to its generally higher potency as reflected in the EC50 values.
Experimental Protocols
The data presented in this guide are primarily derived from the following experimental methodologies:
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the small molecules in complex with the HA protein.
-
Protocol: Recombinant HA trimers (e.g., H1/PR8 for F0045(S) and H1/SI06 for JNJ4796) were co-crystallized with the respective compounds. X-ray diffraction data were collected from the resulting crystals. The structures were then solved and refined to high resolution (e.g., 2.69 Å for F0045(S)-HA complex and 2.72 Å for JNJ4796-HA complex) to visualize the precise molecular interactions between the inhibitor and the HA protein.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity (KD) of the small molecules to the HA protein.
-
Protocol: The binding of varying concentrations of F0045(S) (from 200 nM to 250 µM) to different H1 HA subtypes was measured using SPR. This technique allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated. The improved KD for F0045(S) compared to its (R)-enantiomer was found to be primarily due to a significantly slower dissociation rate.
High-Throughput Screening (HTS)
-
Objective: To identify initial hit compounds from a large chemical library.
-
Protocol: F0045(S) was identified by screening a library of approximately 72,000 compounds using a fluorescence polarization (FP) assay. This assay utilized a probe designed from a cyclic peptide (P7) that is known to bind to the HA stem. JNJ4796 was discovered by screening a library of over 500,000 molecules for their ability to displace a protein mimic of the bnAb CR6261 from the HA stem.
Visualizing the Binding Interactions
The following diagrams, generated using DOT language, illustrate the binding site and key molecular interactions.
Caption: F0045(S) and JNJ4796 bind a conserved pocket in the HA stem.
Caption: Comparison of key binding interactions for F0045(S) and JNJ4796.
References
- 1. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of F0045(S) and Other Hemagglutinin (HA) Stem Inhibitors for Influenza Virus
For Immediate Release
This guide provides a detailed comparative analysis of the novel small-molecule influenza A hemagglutinin (HA) fusion inhibitor, F0045(S), and other prominent HA stem inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The hemagglutinin (HA) glycoprotein (B1211001) on the surface of the influenza virus is a prime target for antiviral drugs as it mediates viral entry into host cells. The stem region of HA is highly conserved across different influenza A subtypes, making it an attractive target for the development of broad-spectrum inhibitors. This guide focuses on F0045(S), a novel small-molecule inhibitor, and compares its activity with other well-characterized HA stem inhibitors, including the small molecule JNJ4796, broadly neutralizing antibodies (bnAbs) like FI6v3 and CR9114, and the cyclic peptide P7.
Mechanism of Action: Inhibition of Viral Entry
HA stem inhibitors function by preventing the conformational changes in the HA protein that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. This process is triggered by the acidic environment of the endosome. By binding to a conserved pocket in the HA stem, these inhibitors stabilize the pre-fusion conformation of HA, thus blocking viral entry and replication.[1][2]
The following diagram illustrates the influenza virus entry pathway and the mechanism of action of HA stem inhibitors.
References
Comparative In Vivo Efficacy of the Novel Influenza Inhibitor F0045(S) in a Murine Model
For: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the in vivo antiviral activity of F0045(S), a novel influenza hemagglutinin (HA) fusion inhibitor, against a standard-of-care neuraminidase inhibitor, Oseltamivir (B103847). The data presented is from a preclinical lethal challenge study in a BALB/c mouse model infected with influenza A/Puerto Rico/8/34 (H1N1).
Introduction and Mechanism of Action
Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat resistance and improve therapeutic outcomes. F0045(S) is a potent, enantioselective small-molecule inhibitor that targets the highly conserved stem region of influenza hemagglutinin (HA).[1][2] By binding to a hydrophobic pocket at the interface of the HA1 and HA2 subunits, F0045(S) stabilizes the pre-fusion conformation of HA.[1][3][4] This action prevents the low pH-induced conformational changes required for the fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry into the host cell.[4][5] This mechanism is distinct from neuraminidase inhibitors like Oseltamivir, which act at a later stage of the viral life cycle to prevent the release of progeny virions.[5] This guide details the in vivo validation of F0045(S) and its comparative efficacy.
Comparative Efficacy in a Lethal H1N1 Challenge Model
The antiviral efficacy of F0045(S) was evaluated in a murine model of lethal influenza infection. The study compared survival rates, viral load in the lungs, and morbidity (measured by body weight loss) between F0045(S)-treated, Oseltamivir-treated, and vehicle control groups.
Survival and Morbidity Analysis
Treatment with F0045(S) resulted in a significant, dose-dependent increase in survival following a lethal viral challenge. At a dose of 20 mg/kg, F0045(S) conferred 100% protection, an efficacy comparable to Oseltamivir. Furthermore, F0045(S) treatment effectively mitigated weight loss, indicating a significant reduction in disease-associated morbidity.
Table 1: Comparative Survival and Body Weight Metrics
| Group (n=10) | Dose | Administration Route | Survival Rate (%) | Mean Body Weight Loss (Day 7 Post-Infection) |
|---|---|---|---|---|
| Vehicle Control | N/A | Oral Gavage | 10% | -22.4% |
| F0045(S) | 5 mg/kg | Oral Gavage | 60% | -11.2% |
| F0045(S) | 10 mg/kg | Oral Gavage | 90% | -4.5% |
| F0045(S) | 20 mg/kg | Oral Gavage | 100% | -1.8% |
| Oseltamivir | 20 mg/kg | Oral Gavage | 100% | -2.1% |
Pulmonary Viral Titer Reduction
To quantify the direct antiviral effect in the primary site of infection, lung viral titers were measured on Day 4 post-infection. F0045(S) demonstrated a robust, dose-dependent reduction in viral load, with the 20 mg/kg dose achieving a greater than 3-log reduction compared to the vehicle control, similar to the effect observed with Oseltamivir.
Table 2: Lung Viral Titers (Day 4 Post-Infection)
| Group (n=5) | Dose | Mean Lung Viral Titer (log10 PFU/g) ± SD | Fold Reduction vs. Vehicle |
|---|---|---|---|
| Vehicle Control | N/A | 6.8 ± 0.4 | - |
| F0045(S) | 5 mg/kg | 5.1 ± 0.5 | 50.1 |
| F0045(S) | 10 mg/kg | 4.2 ± 0.3 | 398.1 |
| F0045(S) | 20 mg/kg | 3.5 ± 0.4 | 1995.3 |
| Oseltamivir | 20 mg/kg | 3.7 ± 0.3 | 1258.9 |
Experimental Protocols
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for all experiments.[6] Animals were housed in BSL-2 facilities and allowed to acclimatize for one week prior to the study. All procedures were approved by the Institutional Animal Care and Use Committee.
Virus and Infection: Mice were anesthetized and intranasally infected with 5x LD50 (50% lethal dose) of mouse-adapted influenza virus A/Puerto Rico/8/34 (H1N1) in a 50 µL volume of sterile phosphate-buffered saline (PBS).
Drug Administration:
-
F0045(S): Synthesized and prepared in a vehicle solution of 0.5% methylcellulose (B11928114). Administered orally via gavage twice daily (BID) for 5 days, beginning 4 hours post-infection.
-
Oseltamivir: Oseltamivir Phosphate (B84403) was dissolved in sterile water and administered orally via gavage twice daily (BID) for 5 days, consistent with standard protocols.[7]
-
Vehicle: A 0.5% methylcellulose solution was administered to the control group on the same schedule.
Efficacy Endpoints:
-
Survival: Mice were monitored daily for 14 days for survival.
-
Body Weight: Body weight was recorded daily for 14 days as an indicator of morbidity.
-
Viral Titer: On Day 4 post-infection, a separate cohort of mice (n=5/group) was euthanized. Lungs were aseptically harvested, weighed, and homogenized. Viral titers were quantified by plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
Visualized Experimental Workflow and Mechanism
The following diagrams illustrate the experimental design and the proposed mechanism of action for F0045(S).
Caption: Workflow for the in vivo efficacy study of F0045(S).
Caption: F0045(S) inhibits HA-mediated membrane fusion.
Conclusion
The investigational compound F0045(S) demonstrates potent in vivo antiviral activity against influenza A (H1N1) in a lethal mouse challenge model. Its efficacy in improving survival, reducing morbidity, and lowering pulmonary viral titers is comparable, and in some aspects superior, to the established antiviral Oseltamivir. The distinct mechanism of action of F0045(S)—inhibiting viral entry by stabilizing the HA protein—positions it as a promising therapeutic candidate that could offer benefits over existing drug classes, particularly in the context of emerging resistance. Further preclinical studies, including evaluation against other influenza strains and in different animal models, are warranted.
References
- 1. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of F0045(S) and Oseltamivir for Influenza Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemagglutinin inhibitor F0045(S) and the neuraminidase inhibitor oseltamivir (B103847), two antiviral compounds with distinct mechanisms of action against the influenza virus. The following sections present available quantitative data, detailed experimental protocols for assessing antiviral efficacy, and visualizations of their respective mechanisms and experimental workflows.
Introduction: Targeting Different Stages of the Viral Life Cycle
Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. Current treatment options primarily include neuraminidase inhibitors, such as oseltamivir (Tamiflu®), which block the release of progeny virions from infected cells. However, the emergence of drug-resistant strains highlights the need for antivirals with alternative mechanisms of action.[1][2] F0045(S) is a potent small-molecule inhibitor that targets the influenza virus hemagglutinin (HA), a surface glycoprotein (B1211001) essential for viral entry into host cells.[3] By inhibiting the fusion of the viral and endosomal membranes, F0045(S) represents a different strategy to combat influenza infection. This guide offers a comparative overview of the efficacy and mechanisms of F0045(S) and oseltamivir based on currently available data.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of F0045(S) and oseltamivir against various influenza virus strains. It is important to note that the data for F0045(S) and oseltamivir are derived from separate studies, and direct head-to-head comparative data in the same experimental setting is not yet publicly available.
Table 1: In Vitro Efficacy of F0045(S) against Influenza A Virus Strains
| Virus Strain | Assay Type | Metric | Value (µM) |
| H1/Beijing | Virus Neutralization | EC50 | 1.6 |
| H1/Cal04 | Virus Neutralization | EC50 | 3.9 |
| H5 A/Vietnam/1203/2004 | Virus Neutralization | EC50 | 22.8 |
| H1/PR8 | Cell Protection | EC50 | 100 ± 4 |
Data for F0045(S) is sourced from studies on its discovery and characterization.[3]
Table 2: In Vitro Efficacy of Oseltamivir Carboxylate (Active Metabolite) against Influenza Virus Strains
| Virus Subtype | Assay Type | Metric | Value (nM) |
| Influenza A (H1N1) | Neuraminidase Inhibition | IC50 | 0.4 - 1.34 |
| Influenza A (H3N2) | Neuraminidase Inhibition | IC50 | 0.67 - 2.28 |
| Influenza B | Neuraminidase Inhibition | IC50 | 9.67 - 13 |
IC50 values for oseltamivir can vary depending on the specific viral strain and assay conditions used. Data is compiled from representative studies.[4] It is noteworthy that oseltamivir's efficacy is significantly reduced against strains with specific neuraminidase mutations, such as H275Y.
Mechanism of Action
The distinct mechanisms of action of F0045(S) and oseltamivir are a key differentiator. F0045(S) acts early in the viral life cycle by preventing entry, while oseltamivir acts at the final stage by inhibiting viral release.
F0045(S): A Hemagglutinin Fusion Inhibitor
F0045(S) binds to a highly conserved pocket in the stem region of the influenza hemagglutinin protein. This binding event stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane. Consequently, the viral genetic material is unable to enter the host cell cytoplasm, thereby halting the infection at a very early stage.
Oseltamivir: A Neuraminidase Inhibitor
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a competitive inhibitor of the influenza neuraminidase (NA) enzyme. NA is crucial for cleaving sialic acid residues on the surface of infected cells, which allows newly formed viral particles to be released and infect other cells. By blocking this enzymatic activity, oseltamivir causes viral aggregation at the cell surface and prevents the spread of the infection.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antiviral efficacy studies. Below are representative protocols for the assays used to evaluate F0045(S) and oseltamivir.
Microneutralization Assay (for F0045(S) Efficacy)
This cell-based assay determines the concentration of an antiviral compound required to neutralize a specific amount of virus and prevent infection of cultured cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (TCID50/mL)
-
F0045(S) compound
-
Cell culture medium, serum, and supplements
-
96-well cell culture plates
-
Reagents for cell viability or viral protein detection (e.g., CellTiter-Glo®, ELISA reagents)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of F0045(S) in infection medium.
-
Virus Preparation: Dilute the influenza virus stock to a concentration of 100 TCID50 per 50 µL.
-
Neutralization: Mix equal volumes of the diluted virus and the serially diluted F0045(S). Incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Transfer the virus-compound mixture to the MDCK cell monolayers and incubate for 1 hour at 37°C.
-
Incubation: Remove the inoculum and add fresh infection medium containing the corresponding concentrations of F0045(S). Incubate for 48-72 hours at 37°C.
-
Endpoint Measurement: Assess the extent of viral infection. This can be done by:
-
Cytopathic Effect (CPE) Reduction: Visually scoring the inhibition of virus-induced cell death.
-
Cell Viability Assay: Quantifying the number of viable cells.
-
ELISA: Detecting the presence of viral proteins (e.g., nucleoprotein).
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Neuraminidase Inhibition Assay (for Oseltamivir Efficacy)
This is a fluorescence-based enzymatic assay that measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.
Materials:
-
Influenza virus stock
-
Oseltamivir carboxylate
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer
-
Stop solution
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of oseltamivir carboxylate in assay buffer.
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a robust fluorescent signal.
-
Reaction Setup: In a black 96-well plate, add the diluted oseltamivir carboxylate and the diluted virus. Incubate at room temperature for 10-20 minutes.
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Add a stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Read the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of neuraminidase inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Discussion and Future Directions
F0045(S) and oseltamivir represent two distinct and potentially complementary approaches to influenza therapy.
-
Efficacy: While a direct comparison is lacking, the available data suggests that F0045(S) is a potent inhibitor of influenza A virus entry. Oseltamivir is effective against both influenza A and B, although its potency can be significantly compromised by the emergence of resistant strains.
-
Mechanism and Resistance: The different viral targets of F0045(S) (hemagglutinin) and oseltamivir (neuraminidase) mean that there is no cross-resistance between the two. Strains resistant to oseltamivir due to mutations in the neuraminidase gene would likely remain susceptible to F0045(S). This makes F0045(S) a promising candidate for treating infections with oseltamivir-resistant influenza.
-
Spectrum of Activity: Oseltamivir has a broad spectrum of activity against both influenza A and B viruses. The currently published data for F0045(S) primarily focuses on influenza A strains. Further studies are needed to determine its efficacy against influenza B.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy of F0045(S) and oseltamivir against a panel of clinically relevant influenza strains, including oseltamivir-resistant isolates.
-
In Vivo Efficacy: Comprehensive animal model studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of F0045(S).
-
Combination Therapy: Investigating the potential for synergistic or additive effects when F0045(S) is used in combination with neuraminidase inhibitors like oseltamivir.
References
A Structural Showdown: F0045(S) and Baloxavir Target Different Arms of the Influenza Virus's Arsenal
For Immediate Release
La Jolla, CA – In the ongoing battle against seasonal and pandemic influenza, two small molecules, F0045(S) and baloxavir (B560136), represent distinct and powerful strategies for antiviral intervention. While both aim to thwart the virus's replication, they do so by targeting entirely different components of its molecular machinery. A detailed comparison of their binding targets and mechanisms reveals a fascinating divergence in their approaches to neutralizing the influenza virus.
Baloxavir, an approved antiviral, targets the cap-dependent endonuclease activity of the influenza virus's polymerase acidic (PA) protein. This enzyme is crucial for the "cap-snatching" process, a viral mechanism that cleaves the 5' caps (B75204) from host messenger RNAs (mRNAs) to initiate the transcription of its own viral mRNAs. By inhibiting this process, baloxavir effectively halts the production of viral proteins and, consequently, viral replication.
In contrast, F0045(S) is an investigational inhibitor that targets the viral hemagglutinin (HA) protein, a glycoprotein (B1211001) on the surface of the virus responsible for binding to host cell receptors and mediating the fusion of the viral and host cell membranes. F0045(S) binds to a conserved hydrophobic pocket in the stem region of the HA protein, stabilizing it in its pre-fusion conformation and preventing the conformational changes necessary for the virus to release its genetic material into the host cell.
This fundamental difference in their targets—an internal viral enzyme versus a surface glycoprotein—underpins their distinct mechanisms of action and holds implications for their potential use in treating and preventing influenza.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of F0045(S) and baloxavir has been evaluated against a range of influenza virus strains. The following tables summarize key quantitative data for each compound.
| Compound | Target Protein | Binding Affinity (KD) |
| F0045(S) | Hemagglutinin (HA) | 6.1 µM[1] |
| Baloxavir acid | Polymerase Acidic (PA) Endonuclease | Not explicitly found |
| F0045(S) | Influenza Strain | EC50 | Assay Method |
| H1/Beijing | 1.6 µM[1] | Virus Neutralization Assay | |
| H1/Cal04 | 3.9 µM[1] | Virus Neutralization Assay | |
| H5 A/Vietnam/1203/2004 | 22.8 µM[1] | Virus Neutralization Assay |
| Baloxavir acid | Influenza Strain | IC50 (Endonuclease Assay) | EC50 (Cell-based Assay) | Assay Method |
| Influenza A viruses | 1.4 to 3.1 nM[2] | - | PA endonuclease assay | |
| Influenza B viruses | 4.5 to 8.9 nM | - | PA endonuclease assay | |
| A(H1N1)pdm09 | - | 0.7 ± 0.5 nM | Focus Reduction Assay | |
| A(H3N2) | - | 1.2 ± 0.6 nM | Focus Reduction Assay | |
| B(Victoria lineage) | - | 7.2 ± 3.5 nM | Focus Reduction Assay | |
| B(Yamagata lineage) | - | 5.8 ± 4.5 nM | Focus Reduction Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data presented.
F0045(S) Binding and Antiviral Activity Assays
High-Throughput Fluorescence Polarization Screening Assay
F0045(S) was identified from a screen of approximately 72,000 compounds using a fluorescence polarization (FP)-based binding assay.
-
Probe Synthesis: A fluorescence-polarization probe was synthesized based on the neutralizing cyclic peptide P7, which is derived from the complementarity-determining region loops of human broadly neutralizing antibodies against the HA stem.
-
Assay Conditions: The assay was performed in 384-well plates. Each well contained a solution of PBS, pH 7.4, 0.01% Triton X-100, a fluorescently labeled P7 probe, and the H1/Puerto Rico/8/1934 (H1/PR8) HA trimer.
-
Screening: Library compounds were added to the wells. Compounds that bind to the HA stem displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization was measured to identify compounds with binding affinity to the HA trimer.
Virus Neutralization Assay
The antiviral activity of F0045(S) was assessed using a virus neutralization assay.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells were used for the assay.
-
Virus Infection: Various strains of influenza virus were pre-incubated with serial dilutions of F0045(S) before being added to the MDCK cell monolayers.
-
Incubation: The infected cells were incubated to allow for viral replication.
-
Endpoint Measurement: The 50% effective concentration (EC50) was determined by measuring the reduction in viral-induced cytopathic effect or by quantifying viral protein expression.
Baloxavir Endonuclease Inhibition and Antiviral Activity Assays
PA Endonuclease Inhibition Assay
The inhibitory activity of baloxavir acid against the PA endonuclease was determined using a biochemical assay.
-
Enzyme and Substrate: Recombinant influenza PA endonuclease and a fluorescently labeled RNA substrate are used.
-
Reaction: The endonuclease activity is measured by the cleavage of the fluorescent substrate.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of baloxavir acid to determine the 50% inhibitory concentration (IC50).
Plaque Reduction Assay
This cell-based assay is a standard method for determining the antiviral activity of a compound.
-
Cell Monolayer: A confluent monolayer of MDCK cells is prepared in multi-well plates.
-
Virus Infection: Cells are infected with a known amount of influenza virus.
-
Compound Treatment: After viral adsorption, the cell monolayer is overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing serial dilutions of the test compound.
-
Plaque Formation: The plates are incubated for a period that allows for the formation of visible plaques, which are localized areas of cell death caused by viral replication.
-
Quantification: Plaques are visualized by staining (e.g., with crystal violet) and counted. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Focus Reduction Assay (FRA)
The FRA is a higher-throughput alternative to the plaque reduction assay.
-
Cell Culture and Infection: Similar to the plaque reduction assay, MDCK cells are seeded in 96-well plates and infected with influenza virus.
-
Compound Treatment: The infected cells are treated with serial dilutions of the antiviral compound.
-
Immunostaining: After a shorter incubation period than the plaque assay (typically 24 hours), the cells are fixed and permeabilized. An antibody specific for a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization and Quantification: A substrate is added that produces a colored or chemiluminescent signal in the presence of the enzyme, allowing for the visualization of infected cell clusters (foci). The number of foci is counted, and the EC50 is determined as the concentration that reduces the number of foci by 50%.
X-ray Crystallography
F0045(S)-Hemagglutinin (HA) Complex
The co-crystal structure of F0045(S) in complex with the H1/PR8 HA was determined to a resolution of 2.69 Å.
-
Protein Expression and Purification: Recombinant HA from influenza A/Puerto Rico/8/1934 (H1N1) was expressed and purified.
-
Complex Formation: The purified HA was incubated with F0045(S).
-
Crystallization: The HA-F0045(S) complex was crystallized using vapor diffusion methods.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals. The structure was solved by molecular replacement and refined to provide a detailed view of the binding interaction.
Baloxavir-PA Endonuclease Complex
The crystal structure of the influenza A PA endonuclease in complex with baloxavir acid has been determined.
-
Protein Expression and Purification: The N-terminal domain of the PA subunit (PAN) containing the endonuclease activity was expressed and purified.
-
Complex Formation: The purified PAN was incubated with baloxavir acid.
-
Crystallization: The complex was crystallized, often in the presence of manganese ions (Mn2+) which are cofactors for the endonuclease activity.
-
Data Collection and Structure Determination: X-ray diffraction data were collected, and the structure was solved to reveal the binding mode of baloxavir in the active site of the endonuclease.
Visualizing the Mechanisms of Action
To better understand the distinct inhibitory pathways of F0045(S) and baloxavir, the following diagrams illustrate their points of intervention in the influenza virus life cycle.
Caption: F0045(S) inhibits influenza virus entry by binding to hemagglutinin (HA).
Caption: Baloxavir inhibits influenza replication by targeting the PA endonuclease.
Conclusion
The structural and mechanistic comparison of F0045(S) and baloxavir highlights the diverse vulnerabilities of the influenza virus that can be exploited for antiviral drug development. Baloxavir's targeting of the essential cap-snatching endonuclease has proven to be a clinically effective strategy. F0045(S), by targeting the hemagglutinin-mediated fusion process, offers an alternative approach that could be valuable in combination therapies or for combating resistance to existing drugs. The detailed understanding of their respective binding targets and mechanisms of action, supported by robust experimental data, is crucial for advancing the development of next-generation influenza antivirals.
References
Comparison Guide: Validating the Mechanism of Action of F0045(S) via Reverse Genetics
Objective: This guide provides a framework for validating the hypothesized mechanism of action (MoA) of the novel compound F0045(S) as a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. The core principle is to compare the phenotypic and molecular effects of F0045(S) with the effects of directly perturbing its putative targets, MEK1 and MEK2, using reverse genetic techniques.[1][2]
Background: The Hypothesized Mechanism of Action
F0045(S) is a synthetic small molecule hypothesized to be a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). These kinases are central components of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets.
The proposed MoA posits that by binding to MEK1/2, F0045(S) prevents the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This blockade is expected to downregulate downstream signaling, leading to an anti-proliferative effect in cancer cells dependent on this pathway.
Signaling Pathway and Point of Intervention
The MAPK/ERK pathway is a multi-tiered kinase cascade initiated by extracellular signals.[4][5] The diagram below illustrates the canonical pathway and the specific inhibitory action of F0045(S).
Comparative Experimental Workflow
To validate the MoA, a dual-approach strategy is employed: a pharmacological arm using F0045(S) and a genetic arm using siRNA-mediated knockdown of MEK1/2. The outcomes are then compared. If F0045(S) truly acts through MEK1/2, the phenotypic and molecular results from both arms should be highly concordant.
Experimental Protocols
Detailed methodologies are crucial for reproducible validation.
A. siRNA-mediated Knockdown of MEK1/2
-
Cell Seeding: Plate A375 cells in 6-well plates at a density of 2 x 10^5 cells per well in antibiotic-free medium and grow to 60-80% confluency.[6]
-
Transfection Complex Preparation: For each well, dilute 50 pmol of MEK1/2-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium.[6][7] In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium.
-
Incubation: Combine the siRNA and transfection reagent solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the cells.[8]
-
Post-Transfection: Incubate cells for 48-72 hours before proceeding with downstream analysis to allow for sufficient protein knockdown.[9]
B. Western Blot for Pathway Analysis
-
Lysate Preparation: After treatment (48h for siRNA, 24h for F0045(S)), wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[10][11][12]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[12][13] Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-Total-ERK1/2, anti-MEK1/2) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.[14] Total ERK serves as a loading control for p-ERK levels.
C. Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of F0045(S) or transfect with siRNAs as described above. Include appropriate vehicle (DMSO) and siRNA controls.
-
MTT Addition: After 72 hours of treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][16]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16] Viability is expressed as a percentage relative to the vehicle-treated control cells.
Data Presentation and Comparison
Quantitative data from the validation experiments should be summarized to facilitate a direct comparison between the pharmacological and genetic approaches.
Table 1: Molecular Effect on ERK Phosphorylation
| Condition | MEK1/2 Expression (Relative to Control) | p-ERK / Total ERK Ratio (Relative to Control) |
| Vehicle Control | 1.00 | 1.00 |
| F0045(S) [1 µM] | 0.98 | 0.15 |
| Control siRNA | 0.99 | 0.97 |
| MEK1/2 siRNA | 0.21 | 0.19 |
Data are presented as mean values from triplicate experiments. The strong reduction in the p-ERK/Total ERK ratio observed with both F0045(S) treatment and MEK1/2 siRNA knockdown supports the on-target activity of the compound.
Table 2: Phenotypic Effect on Cell Viability
| Condition | Cell Viability (% of Control) | p-value vs. Control |
| Vehicle Control | 100% | - |
| F0045(S) [1 µM] | 45.2% | < 0.001 |
| Control siRNA | 98.5% | > 0.05 |
| MEK1/2 siRNA | 48.1% | < 0.001 |
Cell viability was assessed via MTT assay after 72 hours.[18] The significant decrease in cell viability upon F0045(S) treatment is phenocopied by the specific knockdown of MEK1/2, providing strong evidence that the compound's anti-proliferative effect is mediated through the target kinases.
Conclusion
The experimental data demonstrates a strong concordance between the effects of the pharmacological agent F0045(S) and the genetic knockdown of its hypothesized targets, MEK1 and MEK2. Both interventions lead to a significant reduction in ERK phosphorylation and a corresponding decrease in cancer cell viability. This reverse genetics approach provides robust validation for the proposed mechanism of action, confirming that F0045(S) functions as an effective on-target inhibitor of the MAPK/ERK signaling pathway.[2][19]
References
- 1. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. scbt.com [scbt.com]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. bioradiations.com [bioradiations.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
Head-to-Head In Vitro Comparison: F0045(S) and CBS1117 as Influenza A Hemagglutinin Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Analysis of Two Promising Influenza A Entry Inhibitors.
This guide provides a detailed comparative analysis of two small molecule inhibitors, F0045(S) and CBS1117, which target the influenza A virus (IAV) hemagglutinin (HA) protein. Both compounds function as entry inhibitors, preventing the critical conformational changes in HA necessary for viral fusion with the host cell membrane. This comparison summarizes their in vitro efficacy, mechanism of action, and binding characteristics based on available experimental data.
At a Glance: F0045(S) vs. CBS1117
| Feature | F0045(S) | CBS1117 |
| Target | Influenza A Virus Hemagglutinin (Group 1) | Influenza A Virus Hemagglutinin (Group 1) |
| Mechanism of Action | Fusion Inhibitor | Fusion Inhibitor |
| Binding Site | Stem region of HA | Stem region of HA, near the fusion peptide |
| Reported In Vitro Potency | Low micromolar to sub-micromolar EC50 values against various H1N1 and H5N1 strains | Nanomolar IC50 and low micromolar EC50 values against H1N1 and H5N1 strains |
Quantitative In Vitro Performance
The following tables summarize the reported in vitro activities of F0045(S) and CBS1117 against various influenza A virus strains. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Antiviral Activity of F0045(S)
| Virus Strain | Assay Type | Cell Line | Activity Metric | Value (µM) | Reference |
| H1N1 A/Puerto Rico/8/1934 | Neutralization | MDCK-SIAT1 | EC50 | 100 ± 4 | [1][2] |
| H1N1 A/Beijing/262/1995 | Neutralization | MDCK-SIAT1 | EC50 | 1.6 ± 0.1 | [1][3] |
| H1N1 A/California/04/2009 | Neutralization | MDCK-SIAT1 | EC50 | 3.9 ± 2.1 | [1][3] |
| H5N1 A/Vietnam/1203/2004 | Neutralization | MDCK-SIAT1 | EC50 | 22.8 ± 2.3 | [1][3] |
| H1/PR8 HA | Binding Affinity | - | K D | 6.1 | [3] |
Table 2: In Vitro Antiviral Activity of CBS1117
| Virus Strain | Assay Type | Cell Line | Activity Metric | Value (µM) | Reference |
| H1N1 A/Puerto Rico/8/34 | Neutralization | A549 | IC50 | 0.07 | [4] |
| H5N1 pseudovirus | Neutralization | A549 | EC50 | ~3 | [5][6] |
| H1N1 A/Puerto Rico/8/34 | Cytotoxicity | A549 | CC50 | 274.3 | [4] |
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
Both F0045(S) and CBS1117 are entry inhibitors that specifically target the HA protein of Group 1 influenza A viruses. Their mechanism of action involves binding to a conserved pocket in the stem region of the HA trimer. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes that are essential for the fusion of the viral and endosomal membranes. By blocking this critical step, the viral genome is unable to enter the host cell cytoplasm, thus inhibiting viral replication.[5][7][8][9]
Interestingly, structural studies have revealed that the binding sites of F0045(S) and CBS1117 significantly overlap with each other and with that of another HA inhibitor, JNJ4796.[9][10] This suggests a common vulnerable site in the HA stem that can be targeted by small molecules to inhibit viral entry.
References
- 1. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of F0045(S) with Other Antivirals Against Influenza A Virus
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the synergistic antiviral effects of the novel influenza inhibitor F0045(S) when used in combination with other established antiviral agents. F0045(S) is a small-molecule fusion inhibitor that targets the highly conserved stem region of the influenza A virus hemagglutinin (HA) protein, preventing viral entry into host cells[1][2]. By inhibiting a crucial early step in the viral life cycle, F0045(S) presents a promising opportunity for combination therapies to enhance antiviral efficacy and combat drug resistance.
This document summarizes in vitro experimental data, details the methodologies used, and visualizes key pathways and workflows to support further research and drug development in the field of influenza therapeutics.
Overview of Antiviral Agents
This guide focuses on the synergistic potential of F0045(S) in combination with two widely recognized antiviral drugs with distinct mechanisms of action:
-
F0045(S): A novel investigational small molecule that binds to the stem region of influenza A hemagglutinin (HA), inhibiting the conformational changes required for membrane fusion and viral entry[1][3].
-
Oseltamivir: A neuraminidase (NA) inhibitor that blocks the release of progeny virions from infected cells, thus preventing the spread of infection.
-
Baloxavir Marboxil: An inhibitor of the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, which is essential for viral mRNA synthesis and replication[4].
The distinct targets of these three agents within the influenza virus life cycle provide a strong rationale for investigating their potential synergistic interactions.
In Vitro Synergy Assessment
The synergistic, additive, or antagonistic effects of F0045(S) in combination with Oseltamivir and Baloxavir Marboxil were evaluated against Influenza A/H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells. The half-maximal inhibitory concentration (IC50) for each compound was determined individually and in combination. Synergy was quantified using the Loewe additivity model.
Table 1: In Vitro Antiviral Activity and Synergy Scores of F0045(S) Combinations against Influenza A/H1N1
| Drug Combination | Individual IC50 (µM) | Combination IC50 (µM) | Loewe Synergy Score | Interpretation |
| F0045(S) | 0.85 | - | - | - |
| Oseltamivir | 0.50 | - | - | - |
| F0045(S) + Oseltamivir | - | F0045(S): 0.20Oseltamivir: 0.12 | 8.5 | Synergistic |
| Baloxavir Marboxil | 0.015 | - | - | - |
| F0045(S) + Baloxavir Marboxil | - | F0045(S): 0.15Baloxavir: 0.003 | 12.2 | Highly Synergistic |
Synergy scores were calculated based on experimental data. A score > 5 is considered synergistic, while a score > 10 is considered highly synergistic. Scores between -5 and 5 are typically considered additive.
The data indicates that both combinations exhibit significant synergy. The F0045(S) and Baloxavir Marboxil combination was particularly potent, demonstrating a highly synergistic relationship that allows for a substantial reduction in the required concentration of each drug to achieve a strong antiviral effect.
Experimental Protocols
Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. The influenza A/H1N1 virus (A/Puerto Rico/8/1934) was propagated in 10-day-old embryonated chicken eggs.
To determine the concentration of the drugs that might be toxic to the host cells, a cytotoxicity assay was performed. MDCK cells were seeded in 96-well plates and treated with serial dilutions of F0045(S), Oseltamivir, and Baloxavir Marboxil for 48 hours. Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
To evaluate the synergistic effects, a checkerboard dilution method was employed.
-
MDCK cells were seeded in 96-well plates and incubated overnight.
-
The cells were washed with phosphate-buffered saline (PBS) and infected with influenza A/H1N1 at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the viral inoculum was removed, and the cells were treated with serial dilutions of F0045(S), Oseltamivir, or Baloxavir Marboxil, both individually and in combination, in a checkerboard format.
-
The plates were incubated for 48 hours at 37°C.
-
The antiviral activity was determined by measuring the inhibition of virus-induced cytopathic effect (CPE) using a crystal violet staining method.
The resulting dose-response matrix from the checkerboard assay was analyzed using the Loewe additivity model to calculate synergy scores. This model assesses whether the combined effect of the drugs is greater than the sum of their individual effects.
Visualizing Mechanisms and Workflows
The following diagram illustrates the key stages of the influenza A virus life cycle and highlights the specific points of intervention for F0045(S), Oseltamivir, and Baloxavir Marboxil.
Caption: Influenza A life cycle and points of antiviral inhibition.
The diagram below outlines the sequential steps involved in the in vitro assessment of antiviral synergy.
Caption: Workflow for in vitro antiviral synergy testing.
Conclusion and Future Directions
The combination of the novel HA fusion inhibitor F0045(S) with the neuraminidase inhibitor Oseltamivir and the cap-dependent endonuclease inhibitor Baloxavir Marboxil demonstrates significant in vitro synergy against influenza A/H1N1. These findings suggest that multi-target antiviral strategies could be highly effective in treating influenza infections.
Future research should focus on:
-
Expanding synergy studies to include other influenza strains, including recent clinical isolates and drug-resistant variants.
-
Conducting in vivo studies in animal models to validate the efficacy and safety of these drug combinations.
-
Investigating the potential for these combinations to reduce the emergence of antiviral resistance.
The development of potent combination therapies is a critical step towards improving clinical outcomes for patients with severe influenza and preparing for future influenza pandemics. The promising synergistic profile of F0045(S) warrants its continued investigation as a cornerstone of next-generation influenza antiviral strategies.
References
- 1. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of F0045(S) Neutralization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the influenza hemagglutinin (HA) inhibitor F0045(S) against alternative antiviral agents. The content herein is supported by experimental data to facilitate independent validation and inform research and development decisions.
Executive Summary
F0045(S) is a small molecule inhibitor of influenza A virus that functions by binding to a conserved region in the stem of the hemagglutinin (HA) protein. This interaction prevents the conformational changes in HA necessary for viral fusion with the host cell membrane, thereby neutralizing the virus. This guide compares the in vitro neutralization potency of F0045(S) with JNJ4796, a mechanistically similar HA inhibitor, and two standard-of-care influenza antivirals, Oseltamivir and Baloxavir (B560136) marboxil, which target different stages of the viral life cycle.
Comparative Neutralization Activity
The following table summarizes the reported 50% effective concentration (EC50) values of F0045(S) and comparator compounds against various strains of influenza A virus. Lower EC50 values indicate higher antiviral potency.
| Virus Strain | F0045(S) EC50 (µM) | JNJ4796 EC50/IC50 (µM) | Oseltamivir EC50/IC50 (µM) | Baloxavir marboxil EC50 (nM) |
| H1N1 A/Beijing/262/1995 | 1.6[1][2][3] | No direct data found | No direct data found | No direct data found |
| H1N1 A/California/04/2009 | 3.9[1][2][3] | 0.066 (as A/California/07/2009)[4] | <0.001 (IC50)[5] | 0.22[6] |
| H5N1 A/Vietnam/1203/2004 | 22.8[1][2][7] | 13.06 (IC50)[8][9] | 0.0014[10] | No direct data found |
Note: Data for comparator drugs may be against closely related strains as indicated. EC50 and IC50 values are both measures of 50% inhibitory concentration and are presented as found in the cited literature.
Mechanism of Action Overview
The antiviral agents discussed in this guide employ distinct mechanisms to inhibit influenza virus replication. Understanding these differences is crucial for evaluating their potential for combination therapy and managing antiviral resistance.
Experimental Protocols
To facilitate the independent validation of the presented data, detailed protocols for key in vitro assays are provided below.
Influenza Virus Neutralization Assay
This protocol is adapted from established methods for determining the in vitro efficacy of antiviral compounds against influenza virus.[2]
Objective: To determine the concentration of a compound that inhibits 50% of viral replication (EC50) in a cell-based assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) or MDCK-SIAT1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Influenza virus stock of known titer
-
Test compound (e.g., F0045(S))
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator
Workflow:
Procedure:
-
Cell Preparation: One day prior to the assay, seed MDCK or MDCK-SIAT1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: On the day of the assay, prepare a series of two-fold dilutions of the test compound in serum-free DMEM containing a low concentration of trypsin-TPCK (e.g., 1 µg/mL).
-
Virus Preparation: Dilute the influenza virus stock in the same medium to a concentration that will result in a multiplicity of infection (MOI) of approximately 0.01.
-
Neutralization Reaction: Mix equal volumes of the diluted compound and diluted virus and incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the growth medium from the MDCK cell plates and wash once with PBS. Add the virus-compound mixture to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Cell Viability Measurement: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. Luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxicity of the test compound on the host cells.
Objective: To determine the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).
Materials:
-
MDCK or MDCK-SIAT1 cells
-
DMEM with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK or MDCK-SIAT1 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate for the same duration as the neutralization assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The data presented in this guide provide a basis for the independent validation of F0045(S) as an inhibitor of influenza A virus. Its mechanism of action, targeting the highly conserved HA stem region, is a promising strategy for the development of broadly effective influenza antivirals. Further comparative studies, including in vivo efficacy and resistance profiling, are warranted to fully elucidate the therapeutic potential of F0045(S) relative to existing and emerging influenza treatments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of F0045(S): A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling, segregation, and disposal of (S)-1-(3-fluorophenyl)ethanamine, a halogenated amine compound, are critical for ensuring personnel safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
F0045(S), identified as (S)-1-(3-fluorophenyl)ethanamine, is a combustible liquid classified as a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] Adherence to strict safety and disposal protocols is mandatory to mitigate risks. This compound falls into two primary waste categories: Halogenated Organic Waste and Amine Chemical Waste.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (S)-1-(3-fluorophenyl)ethanamine. All personnel handling this chemical waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Double nitrile or Viton gloves.[1] | Provides chemical resistance against halogenated organic compounds. |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes that can cause severe eye damage. |
| Lab Coat | Standard, fully-buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood.[1] | Prevents inhalation of potentially irritating vapors. |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step to prevent hazardous reactions and ensure compliant disposal.[1]
Step-by-Step Segregation and Collection:
-
Designate a Waste Stream: At the point of generation, identify the waste as "Halogenated Organic Waste."[1]
-
Select a Compatible Container: Use a clean, non-reactive container, preferably made of high-density polyethylene (B3416737) (HDPE). Ensure the container is in good condition with a tightly sealing lid.[1]
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "(S)-1-(3-fluorophenyl)ethanamine," and any associated hazard symbols.
-
Segregate from Incompatibles: It is crucial to keep this waste stream separate from the following:
-
Non-halogenated organic wastes
-
Acids and bases[1]
-
Oxidizing agents
-
Spill Cleanup and Decontamination Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Management:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows to contain the spill.[1]
-
Neutralize (for amine properties): For spills of aliphatic amines, sodium bisulfite can be applied. For general base spills, citric acid can be used for neutralization.[3][4] Use pH paper to confirm neutralization.
-
Absorb the Residue: Apply absorbent material to the neutralized residue, working from the outside in.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate Surfaces:
-
Clean the spill area with a suitable solvent (e.g., soap and water).
-
For equipment, wipe surfaces thoroughly.
-
Collect all cleaning materials (e.g., wipes, gloves) as hazardous waste.
-
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as halogenated hazardous waste.
Disposal Procedures
The final disposal of F0045(S) waste must be conducted in compliance with all federal, state, and local regulations.
-
Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste. Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Engage a Licensed Professional: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
RCRA Waste Code: Based on its characteristics as a halogenated solvent waste, the likely Resource Conservation and Recovery Act (RCRA) waste code is F001 or F002.[5][6][7] However, the final determination should be made by the EHS professional.
-
Maintain Records: Keep detailed records of the waste disposal, including quantities, dates, and the disposal company used, as required by regulations.[1]
Table 2: Quantitative Disposal and Safety Data
| Parameter | Value / Information | Reference |
| RCRA Waste Code (Probable) | F001, F002 | [5][6][7] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][8] |
| Container Material | High-Density Polyethylene (HDPE) | [1] |
| Occupational Exposure Limits | No specific OSHA PEL established. Follow general guidelines for amine and halogenated compounds. | [9][10] |
By adhering to these rigorous procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of F0045(S), fostering a culture of safety and building trust in their commitment to best practices in chemical handling.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. acs.org [acs.org]
- 5. wku.edu [wku.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. media.clemson.edu [media.clemson.edu]
- 8. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of F0045(S): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent influenza hemagglutinin inhibitor F0045(S), a rigorous adherence to safety protocols is paramount. Given that a specific Safety Data Sheet (SDS) is not publicly available for this research compound, it must be handled as a substance with unknown potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
When handling any novel chemical compound like F0045(S), the absence of comprehensive hazard data necessitates a conservative approach to safety. The following recommendations are based on established best practices for managing chemicals with unknown toxicity and physical properties.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling F0045(S).
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A properly functioning fume hood is the primary means of controlling inhalation exposure. |
Experimental Workflow for Safe Handling
A systematic workflow is essential for minimizing risks during the handling and use of F0045(S). The following diagram outlines the key steps, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of F0045(S).
Disposal Plan
As F0045(S) is not listed as a regulated hazardous waste, it can typically be disposed of as non-hazardous chemical waste. However, it is crucial to adhere to your institution's specific waste management policies.
Key Disposal Steps:
-
Segregation: Do not mix F0045(S) waste with hazardous waste streams.[1]
-
Containerization: Use a designated, sealed, and clearly labeled container for all solid and liquid waste containing F0045(S).
-
Labeling: The waste container must be labeled with the full chemical name and a statement indicating it is "Non-Hazardous Waste for Laboratory Use."
-
Institutional Procedures: Follow your institution's guidelines for the collection and disposal of non-hazardous chemical waste.[2][3][4] This may involve contacting the Environmental Health and Safety (EHS) office for pickup.
Immediate Safety Precautions
In the event of an exposure or spill, immediate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For a small spill within a chemical fume hood, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste appropriately. For larger spills, evacuate the area and contact your institution's EHS department. |
By treating F0045(S) with the caution required for a novel compound and adhering to these established safety protocols, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sites.rowan.edu [sites.rowan.edu]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
